5-Chloro-8-quinolinyl 1-piperidinesulfonate
Description
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) piperidine-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c15-12-6-7-13(14-11(12)5-4-8-16-14)20-21(18,19)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYWLDMSMOKTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure-Activity Relationship of Quinolinyl Sulfonates and Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a sulfonate ester or a sulfonamide moiety, it gives rise to a class of compounds with a vast and diverse range of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy and selectivity of quinolinyl sulfonate esters and their close analogs, quinolinyl sulfonamides. We will delve into the critical role of substituent positioning on the quinoline nucleus, the influence of the sulfonyl linker, and the impact of diverse functional groups on the terminal aryl or alkyl moiety. By synthesizing insights from enzymatic inhibition, antimicrobial, and anticancer studies, this document explains the causality behind experimental design and offers a framework for the rational design of next-generation therapeutic agents. Detailed synthetic protocols, data-driven SAR summaries, and workflow visualizations are provided to equip researchers with the foundational knowledge required for successful drug discovery campaigns in this chemical space.
Introduction to a Versatile Pharmacophore
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone of medicinal chemistry, recognized for their ability to interact with a wide array of biological targets.[1] This nitrogen-containing heterocyclic aromatic compound is present in numerous natural alkaloids (e.g., quinine) and synthetic drugs, demonstrating a broad spectrum of pharmacological effects including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Its rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding provide an excellent framework for designing molecules that can fit into specific enzyme active sites or receptor binding pockets. The functionalization of the quinoline core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an ideal starting point for drug design.[2]
Sulfonate Esters and Sulfonamides: Key Bioactive Moieties
Sulfonate esters (R-SO₂-OR') and sulfonamides (R-SO₂-NR'R'') are crucial functional groups in modern pharmacology.[3] The sulfonamide group, in particular, is a well-established pharmacophore found in antibacterial, diuretic, and hypoglycemic agents. Both moieties can act as stable, non-hydrolyzable mimics of phosphate or carboxylate groups, enabling them to interact with biological targets that recognize these functionalities.[4] The sulfonyl group (SO₂) is a potent hydrogen bond acceptor, while the adjacent atoms can be tailored for hydrogen bond donation or hydrophobic interactions. This versatility allows these groups to anchor a molecule to its target, significantly influencing its binding affinity and selectivity.[5][6]
Quinolinyl Sulfonates and Sulfonamides: An Emerging Class of Bioactive Agents
The conjugation of the quinoline scaffold with sulfonate ester or sulfonamide moieties creates hybrid molecules with significant therapeutic potential. These compounds have demonstrated efficacy as potent inhibitors of various enzymes, including carbonic anhydrases, kinases, and acetylcholinesterase, and show promise as anticancer and antimicrobial agents.[4][6][7] The rationale behind this molecular design is to leverage the target-binding capabilities of the quinoline core with the strong anchoring properties of the sulfonyl group. The resulting SAR is often complex, depending critically on the substitution pattern of both the quinoline ring and the group attached to the sulfonyl moiety. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Core Principles of Structure-Activity Relationships (SAR)
The biological activity of quinolinyl sulfonate esters and sulfonamides is dictated by the interplay of three key structural components: the quinoline core, the sulfonyl linker, and the terminal 'R' group. A systematic exploration of modifications to these components is the foundation of SAR-driven drug design.[8]
General SAR Workflow
The process of elucidating SAR is iterative, involving cycles of design, synthesis, and biological testing. The goal is to build a coherent model that correlates specific structural features with observed activity, guiding the optimization of a lead compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Technical Guide: 5-Chloro-8-Hydroxyquinoline Sulfonate Derivatives
The following technical guide details the chemistry, synthesis, and pharmacological applications of 5-chloro-8-hydroxyquinoline sulfonate derivatives.
Executive Summary
This guide analyzes the structural class of 5-chloro-8-hydroxyquinoline (Cloxiquine) derivatives modified with sulfonate functionalities. These compounds represent a critical divergence in medicinal chemistry:
-
The Core (Cloxiquine): A lipophilic, cell-permeable metal chelator (Zn²⁺, Cu²⁺) with antibacterial and antifungal properties.
-
The Sulfonate Modifications: Introduction of a sulfonic acid group (
) or sulfonamide moiety drastically alters physicochemical properties, shifting the molecule from a membrane-permeable ionophore to a water-soluble sequestering agent or a highly specific enzyme inhibitor.
This document covers the synthesis , physicochemical profiling , and biological characterization of two primary subclasses:
-
5-Chloro-8-hydroxyquinoline-7-sulfonic acid: The direct sulfonation product, used as a hydrophilic chelator.
-
8-Hydroxyquinoline-5-sulfonamides: Derivatives where the 5-position is occupied by a sulfonamide, often retaining the 5-chloro-like steric bulk but adding diverse pharmacophores.
Chemical Architecture & Synthesis
Structural Logic
The biological activity of 8-hydroxyquinoline (8-HQ) relies on the bidentate chelation site formed by the phenolic oxygen and the pyridine nitrogen.
-
C-5 Substitution (Chlorine): Blocks metabolic oxidation at the para-position relative to the phenol, increasing metabolic stability and lipophilicity.
-
Sulfonation:
-
At C-7: If C-5 is blocked by Chlorine, electrophilic sulfonation occurs at C-7 (ortho to the phenol). This creates 5-chloro-8-hydroxyquinoline-7-sulfonic acid .
-
At C-5: If C-5 is unsubstituted, sulfonation occurs here, yielding 8-hydroxyquinoline-5-sulfonic acid .
-
Synthetic Pathways
The synthesis of these derivatives follows electrophilic aromatic substitution rules. The pathway below visualizes the divergence between chlorination and sulfonation.
Figure 1: Divergent synthetic pathways for 5-chloro and sulfonate derivatives of 8-hydroxyquinoline.
Detailed Protocols
Protocol A: Synthesis of 5-Chloro-8-hydroxyquinoline-7-sulfonic acid
Objective: To introduce a water-solubilizing group onto the Cloxiquine scaffold.
-
Reagents: 5-Chloro-8-hydroxyquinoline (1.0 eq), Fuming Sulfuric Acid (20%
). -
Procedure:
-
Dissolve 5-chloro-8-hydroxyquinoline in fuming sulfuric acid at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Critical Step: Pour the reaction mixture onto crushed ice. The high acidity maintains the zwitterionic form.
-
Precipitate the product by adjusting pH to ~1.0 with concentrated HCl if necessary (or collect the sulfonic acid directly if it precipitates).
-
Recrystallize from water/ethanol.
-
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the H-7 proton signal and a downfield shift of H-2, H-3, H-4 due to the electron-withdrawing sulfonate.
-
Protocol B: Synthesis of 8-Hydroxyquinoline-5-sulfonamides
Objective: To create lipophilic bioactive derivatives.
-
Step 1 (Chlorosulfonation): Treat 8-hydroxyquinoline with excess chlorosulfonic acid (
) at 0°C, then heat to 60°C for 2 hours. Quench on ice to isolate 8-hydroxyquinoline-5-sulfonyl chloride . -
Step 2 (Amidation): React the sulfonyl chloride with an amine (e.g., propargylamine, morpholine) in anhydrous acetonitrile with
at RT. -
Yield: Typically 60–80%.
Physicochemical Properties & Chelation
The core mechanism of action for all 8-HQ derivatives is metal chelation. However, the location of this chelation (intracellular vs. extracellular) depends on the sulfonate group.
Solubility Profile
| Compound | LogP (Octanol/Water) | Aqueous Solubility | Primary State at pH 7.4 |
| 5-Chloro-8-HQ (Cloxiquine) | ~2.9 | Low (< 1 mg/mL) | Neutral / Lipophilic |
| 8-HQ-5-sulfonic acid | -1.8 | High (> 50 mg/mL) | Anionic (Zwitterion) |
| 5-Cl-8-HQ-7-sulfonic acid | -0.5 (Est.) | High | Anionic |
Metal Chelation Mechanism
The sulfonate group does not participate directly in metal binding (which occurs at the N-O site) but alters the electron density of the ring, affecting the pKa of the phenol and the stability constant (
-
Effect of 5-Cl: Electron-withdrawing; lowers pKa of phenolic OH (more acidic), increases metal affinity at lower pH.
-
Effect of Sulfonate: Highly electron-withdrawing; further lowers pKa. Makes the complex water-soluble, preventing it from crossing the Blood-Brain Barrier (BBB) or bacterial cell membranes passively.
Figure 2: Chelation logic. The N-O "bite" binds the metal. The R-groups (Cl, SO3H) determine where this complex goes.
Pharmacological Applications
Antimicrobial Activity (Cloxiquine vs. Sulfonates)
-
Cloxiquine (Lipophilic): Acts as a metal ionophore . It binds Cu²⁺ or Zn²⁺ in the extracellular space, transports them into the bacteria/fungi, and causes metal toxicity (ROS generation, mismatching in metalloenzymes).
-
Key Indication: Tuberculosis (M. tuberculosis), Fungal infections.
-
-
Sulfonated Derivatives (Hydrophilic): Act as chelating sequestrants . They bind metals in the medium, starving the bacteria of essential nutrients (Fe, Zn). They do not enter the cell efficiently.
-
Key Indication: Topical antimicrobials, preservatives, or specific enzyme inhibitors where the target is extracellular or the compound is actively transported.
-
Neuroprotection & Alzheimer's Research
While Clioquinol (5-Cl-7-I-8-HQ) showed promise in Alzheimer's by redistributing brain metals, it had toxicity issues (SMON).
-
5-Chloro-8-HQ-7-sulfonic acid is generally not suitable for CNS indications because it cannot cross the BBB due to the anionic sulfonate group.
-
Strategy: Researchers use mannich bases or sulfonamides (masking the sulfonic acid) to restore lipophilicity for CNS targeting, using the sulfonate only as a metabolic handle or prodrug moiety.
Experimental Validation Protocols
Metal Binding Assay (UV-Vis Shift)
Purpose: Determine the affinity for Zn²⁺ or Cu²⁺.
-
Buffer: HEPES (10 mM, pH 7.4).
-
Ligand: 5-Chloro-8-hydroxyquinoline-7-sulfonic acid (50 µM).
-
Titration: Add
or in 0.1 eq increments (0 to 2.0 eq). -
Observation:
-
Free Ligand:
~245 nm, ~310 nm. -
Complex: Bathochromic shift (Red shift) to ~260 nm, ~370 nm.
-
Isosbestic Points: Presence indicates clean 1:1 or 1:2 equilibrium without side reactions.
-
Minimum Inhibitory Concentration (MIC)
Purpose: Compare ionophore vs. sequestration activity.
-
Organism: S. aureus (ATCC 29213).
-
Media: Mueller-Hinton Broth (cation-adjusted).
-
Supplementation: Run parallel plates with and without added Cu²⁺ (10 µM).
-
Interpretation: If MIC decreases (potency increases) with added Copper, the mechanism is ionophoric (typical of Cloxiquine). If MIC increases (potency drops) or stays same, it suggests sequestration (typical of Sulfonates).
-
References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
Musiol, R., et al. (2010). "Quinoline-based compounds with potential anti-HIV activity."[1] Bioorganic & Medicinal Chemistry. Link
-
Gershon, H., et al. (2002). "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism."[1] Mycopathologia. Link
-
Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link
-
Wojtowicz, E. J. (2004). "Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds." Journal of Chromatographic Science. Link
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Novel Steroid Sulfatase (STS) Inhibitors Based on the Quinoline Scaffold: From Design to Evaluation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of novel steroid sulfatase (STS) inhibitors centered on the quinoline scaffold. As a promising alternative to established steroidal and coumarin-based inhibitors, the quinoline core offers unique structural and electronic properties for the development of next-generation therapeutics targeting hormone-dependent diseases.
The Rationale for Targeting Steroid Sulfatase (STS)
Steroid sulfatase is a pivotal enzyme in human physiology, responsible for the hydrolysis of inactive steroid sulfates into their biologically active, unconjugated forms.[1][2] This enzymatic conversion is a crucial step in the local production of estrogens and androgens in various tissues.[3] The primary substrates for STS are estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), which it converts to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These products can be further metabolized into potent hormones like estradiol (E2) and androstenediol, which stimulate the proliferation of hormone-dependent cancer cells.[1]
In postmenopausal women, the STS pathway is a significant source of estrogens, particularly in breast tumors where STS expression and activity are often highly elevated.[3][4][5] This localized production of estrogens can fuel the growth of estrogen receptor-positive (ER+) breast cancer.[3][6] Consequently, inhibiting STS presents a compelling therapeutic strategy to block this intratumoral hormone synthesis, offering a potential treatment for hormone-dependent cancers of the breast, prostate, and endometrium.[3][7]
The Sulfamate Pharmacophore: An Irreversible Approach
The development of potent, irreversible STS inhibitors was revolutionized by the introduction of the aryl sulfamate ester pharmacophore (-O-SO₂NH₂).[2] Compounds featuring this moiety, such as the clinical candidate Irosustat (STX64), act as active-site-directed irreversible inhibitors.[6][8] The proposed mechanism involves the inhibitor binding to the active site, where the sulfamoyl group is transferred to a key formylglycine residue (FGLy75), leading to the covalent and irreversible inactivation of the enzyme.[6][9] This mechanism provides sustained target inhibition, a highly desirable feature in drug design.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in drug discovery.[1][9][10] Its rigid structure, coupled with numerous sites for chemical modification, allows for the precise tuning of physicochemical and biological properties.[11] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties, making them an attractive core for developing novel therapeutic agents.[1][12]
Rationale for Quinoline-Based STS Inhibitors
While coumarin-based inhibitors like Irosustat have shown significant potency, exploring alternative scaffolds is crucial for expanding the chemical space and potentially improving properties such as selectivity, metabolic stability, and toxicity profiles. The quinoline and quinolin-2(1H)-one cores were investigated as bioisosteric replacements for the coumarin system in Irosustat.[6] The objective was to determine if this scaffold could effectively present the critical sulfamate pharmacophore to the STS active site while offering new avenues for structure-activity relationship (SAR) exploration.
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The initial exploration into quinoline-based STS inhibitors involved replacing the coumarin ring of Irosustat with either a quinolin-2(1H)-one or a quinoline moiety.[6] The critical sulfamate group was retained, as it is essential for the irreversible inhibition mechanism.
Key SAR Findings:
-
Core Scaffold: The unsubstituted quinolin-2(1H)-one derivative 1 and the corresponding quinoline derivative 2 demonstrated inhibitory activity against STS in a JEG-3 cell-based assay. However, their potency was significantly lower than the parent coumarin-based compound, Irosustat.[6]
-
N-Alkylation: N-methylation of the quinolinone ring (compound 3 ) resulted in a 100-fold decrease in potency compared to the unsubstituted analog 1 .[6] Further increasing the size of the N-alkyl substituent to an n-pentyl or phenethyl group essentially abolished STS inhibitory activity. This suggests that the N-H group may be important for binding or that bulky substituents at this position introduce steric hindrance within the enzyme's active site.[6]
-
Alkoxy Derivatives: The introduction of alkoxy groups on the quinoline ring did not lead to potent inhibitors, with most compounds showing weak activity.[6]
These preliminary results indicate that while the quinoline scaffold is tolerated, the initial derivatives are significantly less potent than established coumarin-based inhibitors. The unsubstituted quinolin-2(1H)-one (1 ) emerged as the most promising lead from this initial series.[6] Further optimization would be required to enhance potency, potentially by exploring different substitution patterns on the quinoline ring to improve interactions with the STS active site.
Data Summary: Quinoline-Based STS Inhibitors
The following table summarizes the in-vitro STS inhibitory activity of key quinoline and quinolin-2(1H)-one derivatives evaluated in a JEG-3 human choriocarcinoma cell line, which is known to express high levels of STS.[6][13]
| Compound ID | Scaffold | R | IC₅₀ (nM)[6] | % Inhibition at 10 µM[6] |
| 1 | Quinolin-2(1H)-one | H | 240 | 98% |
| 2 | Quinoline | - | >10,000 | 68% |
| 3 | Quinolin-2(1H)-one | CH₃ | 2400 | - |
| Irosustat | Coumarin | - | 1.5 | >99% |
Key Experimental Protocols
A robust and reproducible set of experimental procedures is essential for the discovery and validation of novel inhibitors. This section details the core methodologies for the chemical synthesis and biological evaluation of quinoline-based STS inhibitors.
dot digraph "Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for development of quinoline-based STS inhibitors.
Protocol 4.1: Synthesis of a Representative Quinoline-Based Inhibitor
This protocol describes a plausible two-step synthesis for 7-hydroxy-4-methylquinolin-2(1H)-one O-sulfamate, a representative inhibitor. The first step involves the construction of the quinolin-2(1H)-one core, followed by the crucial sulfamoylation of the hydroxyl group.
Step 1: Synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one (The Phenol Precursor)
This step utilizes a reaction analogous to established methods for quinolone synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol.
-
Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 7-hydroxy-4-methylquinolin-2(1H)-one.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Sulfamoylation of the Phenol Precursor
This step introduces the essential pharmacophore for irreversible STS inhibition.
-
Reaction Setup: Dissolve the 7-hydroxy-4-methylquinolin-2(1H)-one (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution in an ice bath (0 °C) and add a suitable base, such as sodium hydride (NaH, 1.2 eq) or a tertiary amine like triethylamine (1.5 eq), to deprotonate the phenolic hydroxyl group.
-
Sulfamoyl Chloride Addition: To the cooled solution, add sulfamoyl chloride (H₂NSO₂Cl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Final Characterization: Confirm the structure and purity of the final sulfamated product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy (to confirm the presence of S=O and N-H stretches).
Protocol 4.2: In-Vitro STS Activity Assay Using Intact JEG-3 Cells
This protocol is a cell-based assay that measures the ability of a compound to inhibit STS activity within a biologically relevant environment.[6][14]
-
Cell Culture: Culture JEG-3 human choriocarcinoma cells in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until they form a confluent monolayer.
-
Preparation of Inhibitors: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in culture media to achieve the desired final concentrations for the assay.
-
Pre-incubation: Remove the culture medium from the wells and wash the cell monolayer with phosphate-buffered saline (PBS). Add the media containing the various concentrations of the test inhibitors to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Irosustat). Incubate the plates at 37 °C in a 5% CO₂ incubator for 1 hour.
-
Enzymatic Reaction: Add the radiolabeled substrate, [6,7-³H]estrone sulfate ([³H]E1S), to each well to a final concentration of approximately 20-30 nM.
-
Incubation: Incubate the plates for 3-4 hours at 37 °C to allow the enzymatic conversion of [³H]E1S to [³H]estrone (E1).
-
Reaction Termination and Extraction: Stop the reaction by adding a volume of an organic solvent such as toluene or a toluene/ethyl acetate mixture. This step also serves to extract the non-polar, desulfated product ([³H]E1) into the organic phase, while the charged, sulfated substrate ([³H]E1S) remains in the aqueous phase.
-
Phase Separation: Vigorously mix the plates and then centrifuge to ensure complete phase separation.
-
Quantification: Transfer an aliquot of the organic (upper) layer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]E1 formed and thus reflects the STS enzyme activity.
-
Data Analysis: Calculate the percentage of STS inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce STS activity by 50%).
Conclusion and Future Directions
The exploration of the quinoline scaffold has successfully identified a new class of non-steroidal STS inhibitors. While initial compounds display modest potency compared to clinical candidates like Irosustat, they provide a valid and promising starting point for further drug development.[6] The established synthetic routes and biological assays provide a clear framework for the iterative optimization of these leads.
Future efforts should focus on:
-
Extensive SAR Studies: Synthesizing and testing a broader library of quinoline derivatives with substitutions at various positions to identify key interactions that enhance binding affinity and inhibitory potency.
-
Computational Modeling: Utilizing docking studies with the crystal structure of STS to guide the rational design of new analogs with improved predicted binding modes.[6]
-
Selectivity and Off-Target Effects: Profiling lead compounds against other sulfatases and relevant cellular targets to ensure a favorable selectivity profile.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising inhibitors to assess their potential for in-vivo efficacy.
By leveraging the versatility of the quinoline scaffold, researchers can continue to develop novel and effective STS inhibitors, contributing to the arsenal of therapies for hormone-dependent cancers and other related disorders.
References
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Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., Sutcliffe, O. B., Malini, B., Mahon, M. F., Reed, M. J., & Potter, B. V. L. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2034. [Link]
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Bień, E., Karwowska, K., & Kruszewski, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3988. [Link]
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Chiu, P. F., Lin, I. C., Lu, Y. L., Chen, Y. N., Li, C. J., Chen, Y. J., Chen, C. L., & Chen, C. T. (2023). Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Wrobel, J., & Krol, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
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Foster, P. A., Ho, Y. T., Newman, S. P., Purohit, A., & Reed, M. J. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(9), 2843. [Link]
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Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]
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Al-Obaid, A. M. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1326, 139633. [Link]
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Shi, Z. B., Zhang, L., Bin, Z. Y., Cao, X. R., Gong, Z. N., & Li, J. X. (2014). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5), 483-489. [Link]
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Sato, W., Tomita, Y., Kuwabara, K., & Mitsuhashi, H. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry, 40(13), 2047-2052. [Link]
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Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., Eribez, C. M., Sjoelund, J. F., Cockrell, A. S., Katneni, K., Kym, P. R., & Guy, R. K. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(2), 850-869. [Link]
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Adegoke, R. O., & Akande, K. A. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1083995. [Link]
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Chiu, P. F., Lin, I. C., Lu, Y. L., et al. (2023). Design, Structure–Activity Relationships, and Enzyme Kinetic Studies of Tricyclic and Tetracyclic Coumarin–based Sulfamates as Steroid Sulfatase Inhibitors. Taipei Medical University Repository. [Link]
-
Wortmann, W., & Wortmann, B. (1981). New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase. Journal of Steroid Biochemistry, 14(6), 521-526. [Link]
-
Salido, E., Li, X. M., Yen, P. H., Martin, N., Mohandas, T. K., & Shapiro, L. J. (2000). Differential increase of steroid sulfatase activity in XX and XY trophoblast cells from human term placenta with syncytia formation in vitro. Experimental Cell Research, 259(2), 363-370. [Link]
-
Sławiński, J., Szafrański, K., & Bednarski, P. J. (2015). Phosphate tricyclic coumarin analogs as steroid sulfatase inhibitors: synthesis and biological activity. RSC Advances, 5(29), 22699-22711. [Link]
-
Kung, P. P., Funk, L., Meng, J., Alton, G., Padrique, E., & Mroczkowski, B. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]
-
Aksoz, M. (2010). Steroid Sulfatase in Rodent Tissues and a Cell Line: Characterization, Regulation and Inhibition. Duquesne Scholarship Collection. [Link]
-
D'Amour, K. A. (2004). Design, synthesis, and evaluation of inhibitors of steroid sulfatase. UWSpace. [Link]
- Li, P. K., Rhodes, M. E., & Wolf, W. A. (2000). Steroid sulfatase inhibitors and methods for making and using the same.
-
Costa, E. V., Sousa, E., Choosang, K., et al. (2014). Structure Based Design, Synthesis, and Evaluation of Potential Inhibitors of Steroid Sulfatase. Current Topics in Medicinal Chemistry, 14(8), 999-1012. [Link]
-
Hsieh, M. C., Hsieh, C. H., Chen, Y. L., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(6), 1549-1563. [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines. Retrieved February 20, 2026, from [Link]
-
Khan, S., Siddiqui, N., & Ahsan, W. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(24), 5565. [Link]
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- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. eurekaselect.com [eurekaselect.com]
- 6. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors [diva-portal.org]
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- 11. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
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- 14. Assay in Summary_ki [bindingdb.org]
Mechanism of action for quinolinyl piperidinesulfonate inhibitors
An In-Depth Technical Guide to the Mechanism of Action of Quinolinyl Piperidinesulfonate Inhibitors
Introduction: A Versatile Scaffold in Modern Drug Discovery
The quinolinyl piperidinesulfonate scaffold represents a privileged structure in medicinal chemistry, combining three key pharmacophoric elements: a quinoline ring system, a piperidine moiety, and a sulfonamide or sulfonate linker. This combination imparts favorable physicochemical properties, including structural rigidity, lipophilicity, and the capacity for critical hydrogen bonding interactions, making it a versatile template for designing potent and selective enzyme inhibitors.
While not a monolithic class of drugs with a single, universal mechanism, compounds based on this core architecture have been successfully developed to target a diverse range of proteins implicated in oncology, inflammation, and infectious diseases. The specific mechanism of action is dictated by the precise chemical decorations on this central scaffold, which fine-tune the molecule's affinity and selectivity for the active site of its designated biological target.
This guide provides an in-depth exploration of the mechanism of action for inhibitors built upon this scaffold. We will first delve into a detailed case study of their inhibitory action on Aldo-Keto Reductase 1C3 (AKR1C3), a well-characterized and therapeutically relevant target. Subsequently, we will broaden the scope to discuss other significant protein targets for which this scaffold has shown promise, providing a comprehensive overview for researchers and drug development professionals.
Core Mechanism: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
A prominent and well-elucidated example of this inhibitor class is the series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, potent and selective non-carboxylate inhibitors of AKR1C3.[1]
Therapeutic Relevance of AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a critical enzyme in the biosynthesis of active androgens and the metabolism of prostaglandins. High expression of AKR1C3 has been strongly implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer, as well as in certain types of leukemia.[1] The enzyme catalyzes the reduction of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (PGF2α), a ligand for the FP receptor which promotes cell proliferation. By inhibiting AKR1C3, these compounds can disrupt oncogenic signaling pathways, making them attractive candidates for cancer therapy.
Molecular Mechanism of AKR1C3 Inhibition
Structural and biochemical studies have revealed a detailed picture of how these inhibitors interact with the AKR1C3 active site.
-
Binding Mode: Unlike traditional carboxylate-based inhibitors, these non-carboxylate compounds achieve high potency through a distinct set of interactions. Crystal structures show that the sulfonamide group is a critical pharmacophore, forming key hydrogen bonds within the active site.[1] The piperidine ring and the phenyl group occupy adjacent hydrophobic pockets, contributing to the overall binding affinity.
-
Structure-Activity Relationships (SAR): Extensive SAR studies have demonstrated the importance of each component of the scaffold.[1]
-
The sulfonamide linker is essential for activity.
-
The piperidine ring's size and polarity are finely tuned for optimal fit; alterations significantly reduce potency.
-
The pyrrolidinone ring , while part of the scaffold, does not interact directly with the key residues in the enzyme's oxyanion hole, a departure from the mechanism of many other AKR1C3 inhibitors.[1]
-
The following diagram illustrates the established signaling pathway of AKR1C3 and the point of intervention by quinolinyl piperidinesulfonate-type inhibitors.
Broader Target Landscape for Quinolinyl-Sulfonyl Scaffolds
The versatility of the quinolinyl-sulfonyl framework allows it to be adapted to inhibit other critical enzyme families beyond AKR1C3. Modifications to the core structure can redirect its binding affinity to entirely different active sites.
| Scaffold Family | Specific Target(s) | Therapeutic Area | Key Insights |
| Isoquinoline-Sulfonamides | Protein Kinase A (PKA), Protein Kinase C (PKC) | Oncology, Immunology | Compounds like H-7 and H-8 act as ATP-competitive inhibitors, blocking phosphorylation cascades crucial for tumor progression and immune responses.[2] |
| Alkylsulfonamide-Quinazolines | Phosphoinositide 3-Kinases (PI3Ks) | Oncology | These derivatives potently inhibit PI3K isoforms, suppressing the critical PI3K/AKT signaling pathway that drives cell proliferation and survival in many cancers.[3] |
| Quinolinylmethyl Sulfone Piperidines | TACE (ADAM17) | Inflammation, Oncology | By chelating the catalytic zinc ion in the active site, these inhibitors block the shedding of TNF-α and other cell surface proteins.[4] |
| Quinoline Derivatives | Bacterial ATP Synthase | Infectious Disease | A novel mechanism where compounds inhibit bacterial energy production, showing promise against multidrug-resistant pathogens like A. baumannii and P. aeruginosa.[5] |
| Quinoline-Sulfonamides | Pyruvate Kinase M2 (PKM2) | Oncology | These compounds modulate the activity of PKM2, a key enzyme in cancer cell metabolism, leading to reduced proliferation.[6] |
This broader landscape highlights the scaffold's "plug-and-play" nature, where the quinoline and piperidine moieties serve as anchoring fragments, and modifications to the linker and substituents dictate target specificity.
Experimental Validation Protocols
Validating the mechanism of action for a novel inhibitor requires a multi-step approach, progressing from in vitro biochemical assays to cell-based functional assays.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against its target enzyme, using AKR1C3 as an example.
Objective: To quantify the potency of a test compound in inhibiting recombinant AKR1C3 enzyme activity.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
S-tetralol (substrate)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate spectrophotometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of NADPH (e.g., 100 µM).
-
The test compound at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" and "no enzyme" controls.
-
A fixed concentration of recombinant AKR1C3 enzyme.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, S-tetralol (e.g., 5 µM).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes). This corresponds to the rate of NADPH oxidation.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Activity Assay
This protocol assesses the inhibitor's ability to engage its target and elicit a functional response in a relevant cancer cell line.
Objective: To measure the effect of the inhibitor on AKR1C3 activity within intact human cancer cells.
Materials:
-
HCT116 or other relevant cancer cell line expressing AKR1C3.
-
Cell culture medium and supplements.
-
Test compound.
-
PGD2 (prostaglandin D2).
-
ELISA kit for PGF2α (prostaglandin F2α).
-
Cell lysis buffer.
-
BCA protein assay kit.
Methodology:
-
Cell Culture: Seed HCT116 cells in a 24-well plate and grow to ~80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Substrate Challenge: Add PGD2 to the cell culture medium to stimulate the AKR1C3-mediated conversion to PGF2α.
-
Sample Collection: After a short incubation (e.g., 30 minutes), collect the cell culture supernatant.
-
PGF2α Quantification: Measure the concentration of PGF2α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Protein Normalization: Lyse the cells remaining in the plate and determine the total protein content using a BCA assay to normalize the PGF2α levels to the amount of cellular protein.
-
Data Analysis: Plot the normalized PGF2α concentration against the inhibitor concentration to determine the dose-dependent effect of the compound on cellular AKR1C3 activity.
The following diagram outlines the general workflow for inhibitor validation.
Conclusion and Future Directions
The quinolinyl piperidinesulfonate scaffold is a powerful and adaptable platform for the development of targeted enzyme inhibitors. As demonstrated with AKR1C3, these compounds can achieve high potency and selectivity through specific interactions governed by their unique three-dimensional structure. The ability to retarget this scaffold to other enzymes, including protein kinases and PI3Ks, by systematic chemical modification underscores its value in drug discovery.
Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing selectivity for a specific enzyme isoform (e.g., within the PI3K family) to minimize off-target effects and improve therapeutic windows.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations in targets like kinases.
-
Exploring New Targets: Applying the scaffold to novel and challenging targets in areas such as neurodegeneration and metabolic diseases.
By leveraging the foundational mechanistic principles outlined in this guide, researchers can continue to exploit the full potential of this versatile chemical scaffold to develop novel therapeutics for a wide range of human diseases.
References
-
Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
-
Grisolía, C., & Galmarini, C. M. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. General Pharmacology, 31(4), 541-545. [Link]
-
Zhang, G. F., Chen, J. Y., Zhang, L., Li, Y., Huang, Z. S., & Cao, R. H. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 253-265. [Link]
-
Jiang, J., DeVita, R. J., Goulet, M. T., Wyvratt, M. J., Lo, J. L., Ren, N., Yudkovitz, J. B., Cui, J., Yang, Y. T., Cheng, K., & Rohrer, S. P. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1745-1748. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2538. [Link]
-
Wang, Z., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]
-
Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]
-
Levin, J. I., Chen, J. M., Du, M. T., Nelson, F., Hubler, T. L., Mseeh, F., & Palamanda, J. (2009). Synthesis and activity of quinolinylmethyl P1' alpha-sulfone piperidine hydroxamate inhibitors of TACE. Bioorganic & Medicinal Chemistry Letters, 19(13), 3423-3426. [Link]
-
Miller, W. R., et al. (2025). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. ChemMedChem. [Link]
-
Xu, M., et al. (2019). Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2604-2615. [Link]
Sources
- 1. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of quinolinylmethyl P1' alpha-sulfone piperidine hydroxamate inhibitors of TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
8-hydroxyquinoline sulfonate ester stability and reactivity
A Technical Guide for Medicinal Chemists and Chemical Biologists[1]
Executive Summary
This guide provides an in-depth analysis of 8-quinolyl sulfonate esters (8-QSEs), a specialized class of latent reactive groups derived from the esterification of 8-hydroxyquinoline (8-HQ) with sulfonic acids (
Structural Basis of Reactivity
The defining characteristic of 8-QSEs is the proximity of the basic quinoline nitrogen (N1) to the sulfonate ester linkage at the C8 position.
-
The "Quinolyl Effect": In the absence of metal ions or protons, the sulfonate bond is relatively stable due to the electron-withdrawing nature of the quinoline ring, which makes the C8-oxygen a poorer leaving group compared to simple phenols.
-
Activation: Upon protonation or metal coordination (
) at N1, the electron density is pulled from the ring, making the C8-oxygen significantly more electron-deficient. This dramatically increases the electrophilicity of the sulfur atom and the leaving group ability of the 8-hydroxyquinoline moiety.
Chemical Structure & Numbering
The generic structure involves a sulfonyl group (
-
Leaving Group: 8-Hydroxyquinoline (pKa ~9.9).
-
Electrophile: Sulfonyl sulfur.
-
Trigger: N1 (Metal/Proton binding site).
Hydrolytic Stability and Metal-Promoted Cleavage
The most critical reactivity parameter for 8-QSEs is their susceptibility to metal-ion-promoted hydrolysis . This reaction proceeds rates
Mechanism of Action
The hydrolysis does not follow a simple
Key Kinetic Observations:
-
pH Dependence: Stability decreases as pH drops (protonation of N1) or increases significantly (hydroxide attack), but the metal-promoted pathway dominates at physiological pH (7.4).
-
Metal Selectivity:
. Copper(II) is the most potent catalyst due to its high affinity for the quinoline nitrogen and ability to stabilize the transition state.
Visualization: Metal-Promoted Hydrolysis Pathway
The following diagram illustrates the catalytic cycle where the metal ion (
Caption: Kinetic pathway of metal-promoted hydrolysis. The metal ion coordinates to N1, positioning a solvent molecule for intramolecular attack on the sulfonyl sulfur.
Photochemical Reactivity (Caged Compounds)
Beyond hydrolysis, 8-QSEs are photo-labile. Upon irradiation with UV light (300–330 nm), they undergo homolytic cleavage of the S-O bond. This property allows them to serve as "caged" sulfonic acids or "caged" chelators.
-
Reaction:
-
Mechanism: Triplet state homolysis followed by H-abstraction or electron transfer.
-
Utility: Spatiotemporal control of pH (photo-acid generation) or metal chelation in cell biology experiments.
Experimental Protocols
Protocol A: Synthesis of 8-Quinolyl Benzenesulfonate
A standard procedure for generating the ester. All steps must be performed under anhydrous conditions to prevent premature hydrolysis.
-
Reagents: 8-Hydroxyquinoline (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 8-HQ in DCM at 0°C under
atmosphere. -
Add Triethylamine and DMAP.
-
Dropwise add Benzenesulfonyl chloride dissolved in DCM over 15 minutes.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
TLC Monitoring: Mobile phase Hexane:EtOAc (7:3). Product
~0.5; SM ~0.3.
-
-
Workup: Wash with cold 5%
, then water, then brine. Dry over . -
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica-mediated hydrolysis.
Protocol B: Stability & Hydrolysis Kinetics Assay
Validates the stability of the ester and quantifies metal sensitivity.
-
Stock Solution: Prepare 10 mM 8-QSE in DMSO.
-
Buffer: 50 mM HEPES, pH 7.4,
( ). -
Method (UV-Vis Spectrophotometry):
-
Blank: Buffer only.
-
Control: Add 10 µL Stock to 990 µL Buffer. Monitor Abs at 240 nm (ester decay) and 310 nm (8-HQ formation).
-
Metal Challenge: Add
(1.0 eq relative to ester). -
Measurement: Record spectra every 30 seconds for 1 hour.
-
-
Data Analysis: Plot
vs time to determine pseudo-first-order rate constants ( ).
Comparative Stability Data (Typical Values at pH 7.4, 25°C):
| Condition | Half-life ( | Mechanism |
| Buffer (Metal-free) | > 24 hours | Slow background hydrolysis |
| + | ~ 45 minutes | Lewis acid activation |
| + | < 5 minutes | Strong coordination/Intramolecular catalysis |
| pH 2.0 (Acidic) | ~ 6 hours | N-protonation activation |
Applications in Drug Development[2][3]
1. Metalloenzyme Inhibitor Prodrugs
Many metalloenzyme inhibitors (e.g., for Matrix Metalloproteinases or Carbonic Anhydrases) rely on a zinc-binding group (ZBG). 8-HQ is a potent ZBG but has poor pharmacokinetic properties (high toxicity, non-specific binding).
-
Strategy: Mask the 8-HQ as a sulfonate ester.
-
Mechanism: The ester is inactive against the enzyme. Upon entering a high-turnover environment or specific tissue compartments, non-specific esterases or local metal concentrations trigger the release of the active 8-HQ pharmacophore.
2. Genotoxicity Considerations
Warning: Sulfonate esters (mesylates, tosylates) are known genotoxic impurities (GTIs) because they can alkylate DNA.
-
Risk Assessment: While 8-quinolyl sulfonates are primarily acylating/sulfonylating agents rather than alkylating agents (due to the
cleavage preference over cleavage), rigorous Ames testing is required. The bulky quinoline group reduces alkylation potential compared to methyl methanesulfonate, but "active ester" reactivity remains a safety concern.
References
-
Hay, R. W., & Clark, C. R. (1977).[1] Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (19), 1866–1874.[1] Link[1]
- Core mechanistic reference for metal-promoted hydrolysis of 8-HQ deriv
-
Barros, T. C., et al. (2009). Photochemical cleavage reactions of 8-quinolinyl sulfonates in aqueous solution. Photochemical & Photobiological Sciences, 8(11), 1560-1569. Link
- Definitive source on the photochemical instability and radical mechanisms.
-
Gershon, H., et al. (2001). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. Mycopathologia, 155, 213–217. Link
- Provides biological context for the sulfonic acid deriv
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Link
- Comprehensive review of the parent scaffold's medicinal chemistry.
Sources
Methodological & Application
Application Note: Synthesis and Assay Protocols for 5-Chloro-8-Quinolinyl Esters
This Application Note is structured to guide researchers through the high-fidelity synthesis and application of 5-chloro-8-quinolinyl esters. These substrates are critical tools for the specific detection of lipolytic activity (esterases and lipases) in metagenomic libraries and purified enzyme preparations.
Introduction & Principle
The identification of novel lipolytic enzymes (EC 3.1.1.X) often relies on chromogenic substrates.[1] While p-nitrophenyl (pNP) esters are standard for liquid kinetics, they are ill-suited for solid-phase (agar) screening due to the high water solubility and diffusion of the p-nitrophenol leaving group.[1]
5-Chloro-8-quinolinyl esters (Q-esters) offer a superior alternative for high-resolution screening.[1]
-
Hydrolysis: The enzyme cleaves the ester bond, releasing 5-chloro-8-quinolinol (CHQ).[1]
-
In Situ Detection: Unlike pNP, CHQ has low water solubility, preventing colony cross-contamination.
-
Chelation: CHQ acts as a bidentate ligand.[1] Upon exposure to Iron(III) salts, it forms a deeply colored, insoluble black/brown complex (
), allowing for precise localization of activity.
Mechanism of Action
The following diagram illustrates the reaction pathway from substrate synthesis to enzymatic detection.
Figure 1: Reaction logic.[1] The enzymatic hydrolysis releases the chelating agent, which is captured by iron to form an insoluble marker.
Protocol: Chemical Synthesis of 5-Chloro-8-Quinolinyl Acetate
This protocol describes the synthesis of the acetate ester.[1] For longer chains (butyrate, palmitate), substitute the corresponding acid chloride.
Safety & Pre-requisites
-
Hazards: 5-Chloro-8-quinolinol is an irritant.[1] Acyl chlorides are corrosive and lachrymators.[1] Perform all steps in a fume hood.
-
Solvents: Dichloromethane (DCM) must be anhydrous.[1]
Materials
-
5-Chloro-8-hydroxyquinoline (CAS: 130-16-5)[1]
-
Acetyl Chloride (CAS: 75-36-5)[1]
-
Triethylamine (TEA) or Pyridine (Acid scavenger)[1]
-
Dichloromethane (DCM)[1]
-
0.1 M HCl and 5% NaHCO₃ solutions
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol (0.90 g) of 5-chloro-8-hydroxyquinoline in 20 mL of anhydrous DCM .
-
Add 6.0 mmol (0.84 mL) of Triethylamine (TEA).
-
Cool the mixture to 0°C using an ice bath.
-
-
Acylation:
-
Add 6.0 mmol (0.43 mL) of Acetyl Chloride dropwise over 10 minutes.
-
Note: The reaction is exothermic.[1] Control addition rate to prevent boiling.
-
Allow the reaction to warm to room temperature and stir for 3 hours . Monitor by TLC (Silica gel; Hexane:Ethyl Acetate 3:1).[1] The fluorescent spot of the starting quinolinol will disappear/shift.[1]
-
-
Work-up:
-
Dilute the reaction mixture with 30 mL DCM.
-
Wash sequentially with:
-
20 mL cold 0.1 M HCl (removes unreacted amine).
-
20 mL 5% NaHCO₃ (removes unreacted acid).
-
20 mL Brine (saturated NaCl).
-
-
Dry the organic phase over anhydrous
or .[1] -
Filter and evaporate the solvent under reduced pressure (Rotary Evaporator).[1]
-
-
Purification (Critical):
-
The crude solid is often off-white.[1] Recrystallize from Ethanol/Hexane (1:1) .
-
Dissolve solid in minimal hot ethanol, add hexane until turbid, and cool to 4°C overnight.
-
Yield Target: >80%.
-
Storage: Store at -20°C, desiccated. Stable for >12 months.
-
Protocol: Enzymatic Assay (Solid Phase Screening)[1]
This method is optimized for detecting esterase activity in bacterial colonies or metagenomic libraries.[1]
Reagents Preparation
| Reagent | Concentration | Preparation Notes |
| Stock Substrate | 20 mg/mL | Dissolve synthesized ester in Acetone or DMSO.[1] Store at -20°C. |
| Fast Blue RR | 5 mg/mL | Alternative stain.[1] Dissolve in water immediately before use.[1] |
| Iron Reagent | 2% (w/v) | Ferric Ammonium Sulfate in distilled water.[1] |
Assay Workflow
-
Media Preparation:
-
Prepare LB agar (or specific expression media).[1] Autoclave and cool to 55°C.
-
Add the Stock Substrate to a final concentration of 0.02% (w/v) (e.g., 1 mL stock per 100 mL media).[1]
-
Tip: Vortex rapidly during addition to create a fine emulsion.[1] The media will appear slightly turbid.[1]
-
Pour plates and allow to solidify.
-
-
Inoculation & Incubation:
-
Detection (Post-Incubation Staining):
-
Why Post-staining? Iron salts can inhibit enzyme growth if added directly to the agar during pouring.[1]
-
Flood the plate with 5 mL of Iron Reagent .[1]
-
Wait 1–5 minutes.
-
Result: Positive colonies will develop a black/dark brown halo .[1]
-
Alternative: If using Fast Blue RR, flood with the dye solution. Positive colonies turn reddish-brown (azo coupling).[1]
-
Workflow Diagram
Figure 2: Screening workflow.[1] The separation of growth and staining steps prevents metal toxicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Color | Spontaneous hydrolysis of substrate.[1] | Reduce incubation temperature. Ensure media pH is < 7.5 (esters hydrolyze in alkaline pH).[1] |
| Diffuse Halos | Substrate concentration too low. | Increase substrate to 0.04%. Ensure 5-chloro derivative is used (less soluble than unsubstituted).[1] |
| No Activity (False Negative) | Enzyme inhibition by solvent.[1] | Use DMSO instead of Acetone. Ensure substrate is added after autoclaving.[1] |
| Precipitate in Media | Substrate "crashing out." | Add 0.1% Triton X-100 or Gum Arabic to the agar to stabilize the emulsion.[1] |
References
-
Synthesis of Quinolinyl Esters
-
Li, H., et al. (2025).[4] Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. ResearchGate.
-
-
Esterase Screening Methods
-
Alcalde, M., et al. (2006). Functional-Based Screening Methods for Detecting Esterase and Lipase Activity. Springer Protocols.
-
-
General Lipase Assay Protocols
-
Sigma-Aldrich Technical Bulletin.[1] Assay Procedure for Lipase.
-
-
Comparative Substrate Analysis
-
Popovic, A., et al. (2017). Activity screening of metagenomic libraries. Describes the utility of insoluble chromogens for colony picking.
-
Sources
- 1. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The 5-Chloro-8-Quinolinyl Scaffold as a Versatile Platform for Chemical Probe Development
A Note to the Researcher: Initial searches for the specific compound "5-Chloro-8-quinolinyl 1-piperidinesulfonate" did not yield specific data. This suggests the compound may be novel, proprietary, or not widely documented in public literature. However, the core chemical structure, based on 5-chloro-8-hydroxyquinoline, is a well-established and highly versatile scaffold in medicinal chemistry and chemical biology.[1][2] This guide, therefore, focuses on the broader and extensively researched 5-chloro-8-hydroxyquinoline platform and its derivatives, including sulfonamides and piperidine-containing analogues, to provide a robust and scientifically grounded framework for their application as chemical probes.
Introduction: The 5-Chloro-8-Hydroxyquinoline Scaffold - A Privileged Structure for Probe Design
The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic system composed of a pyridine ring fused to a phenol.[3] This structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The addition of a chlorine atom at the 5-position, creating 5-chloro-8-hydroxyquinoline (Cloxiquine), enhances its lipophilicity and modifies its electronic properties, often leading to potent biological activity.[4]
The key attributes that make this scaffold an exceptional starting point for chemical probe development are:
-
Metal Chelating Properties: The nitrogen of the pyridine ring and the adjacent hydroxyl group form a powerful bidentate chelation site for various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).[2][5] This allows for the development of probes to study metalloproteins or sense changes in intracellular metal ion concentrations.
-
Inherent Fluorescence: The quinoline ring system is intrinsically fluorescent.[6] This property can be modulated by substitution and by the probe's interaction with its biological target, enabling applications in fluorescence microscopy and high-throughput screening.
-
Synthetic Tractability: The 5-chloro-8-hydroxyquinoline core is readily functionalized at multiple positions, allowing for the attachment of various reactive groups, linkers, or targeting moieties to create a diverse array of chemical probes.[7][8]
-
Broad Biological Activity: Derivatives of this scaffold have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities, providing a rich foundation for designing probes to investigate these processes.[1][9][10][11]
This guide will provide protocols for the application of probes derived from this scaffold, focusing on its utility in enzyme inhibition assays, antimicrobial susceptibility testing, and cellular imaging.
Conceptual Probe Design and Synthesis
A chemical probe based on the 5-chloro-8-quinolinyl scaffold can be designed to include a sulfonamide linker and a piperidine moiety. The sulfonamide can act as a zinc-binding group, targeting metalloenzymes like carbonic anhydrases, while the piperidine can be used to modulate solubility and cell permeability or to introduce further functionalization.[12][13]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for synthesizing a quinoline-piperidinesulfonamide probe.
Mechanisms of Action as a Chemical Probe
Probes derived from the 5-chloro-8-quinolinyl scaffold can interrogate biological systems through several mechanisms.
-
Enzyme Inhibition: Many enzymes, particularly those involved in cancer and infectious diseases, are targets for quinoline-based compounds. For example, quinoline-sulfonamides have been developed as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme.[12] Other derivatives have shown inhibitory activity against DNA methyltransferases (DNMTs), which are crucial epigenetic regulators.[14][15] The probe can be used to study enzyme kinetics, validate the enzyme as a drug target, and screen for more potent inhibitors.
-
Fluorescent Sensing of Metal Ions: The fluorescence of 8-hydroxyquinoline derivatives is often quenched in the free state but can be significantly enhanced upon chelation of metal ions like Zn²⁺ or Mg²⁺.[16] This "turn-on" fluorescence response allows the probe to be used for quantifying metal ions in biological samples and for imaging their distribution and flux within living cells.
-
Disruption of Cellular Processes: The broad antimicrobial activity of these compounds allows them to be used as probes to study mechanisms of bacterial or fungal cell death.[10][17] For instance, a fluorescently tagged derivative can be used to visualize its accumulation in specific cellular compartments or its interaction with the cell wall, providing insights into its mode of action.[18]
Signaling Pathway: Inhibition of a Zinc-Dependent Enzyme
Caption: Mechanism of enzyme inhibition by a quinoline-sulfonamide probe.
PART 1: Application Protocol for In Vitro Enzyme Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a 5-chloro-8-quinolinyl derivative against a purified enzyme, such as a carbonic anhydrase or a DNA methyltransferase.
I. Principle
The activity of the target enzyme is measured by monitoring the conversion of a substrate to a product, which generates a colorimetric or fluorescent signal. The assay is performed in the presence of varying concentrations of the quinoline probe, and the reduction in enzyme activity is used to calculate the IC₅₀ value.
II. Materials and Reagents
-
Test Compound: 5-Chloro-8-quinolinyl derivative probe, dissolved in 100% DMSO to make a 10 mM stock solution.
-
Enzyme: Purified target enzyme (e.g., human Carbonic Anhydrase IX, human DNMT1).
-
Substrate: Appropriate substrate for the enzyme that generates a detectable signal (e.g., p-nitrophenyl acetate for carbonic anhydrase, a specific DNA substrate for DNMT1).
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES).
-
Detection Reagent: Reagent to measure product formation (if required).
-
Apparatus: 96-well microplate (clear for colorimetric assays, black for fluorescent assays), multichannel pipette, microplate reader.
III. Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
Perform a serial dilution of the 10 mM probe stock solution in 100% DMSO. A common dilution series would be 10-fold dilutions followed by 2-fold dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Causality: Using DMSO as the solvent ensures the compound remains soluble. The serial dilution allows for the generation of a dose-response curve to accurately determine the IC₅₀.
-
-
Assay Plate Setup:
-
Add 1 µL of each diluted compound to the appropriate wells of the 96-well plate.
-
Include "No Compound" (100% activity) controls containing 1 µL of DMSO.
-
Include "No Enzyme" (background) controls containing 1 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the enzyme stock to the desired working concentration in cold assay buffer.
-
Add 50 µL of the diluted enzyme to all wells except the "No Enzyme" controls. Add 50 µL of assay buffer to the "No Enzyme" wells.
-
Mix gently by tapping the plate and pre-incubate the plate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the compound's potency.
-
-
Initiation of Reaction:
-
Prepare the substrate solution in assay buffer at a concentration appropriate for the enzyme (often at or near its Michaelis constant, Kₘ).
-
Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well is now 101 µL.
-
-
Incubation and Signal Detection:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). The reaction should be stopped within the linear range of product formation.
-
Measure the signal (absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
IV. Data Analysis
-
Subtract the average signal from the "No Enzyme" wells (background) from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "No Compound" controls (0% inhibition): % Inhibition = 100 * (1 - (Signal_Compound / Signal_NoCompound))
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Probe A | Carbonic Anhydrase IX | 8.4 |
| Probe B | DNMT1 | 1900 |
| Acetazolamide | Carbonic Anhydrase IX | 25.0 |
Table 1: Representative IC₅₀ data for conceptual quinoline-based probes compared to a standard inhibitor.[12][14]
PART 2: Application Protocol for Antimicrobial Susceptibility Testing
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a 5-chloro-8-quinolinyl derivative against bacterial strains, following CLSI guidelines.[19]
I. Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
II. Materials and Reagents
-
Test Compound: 5-Chloro-8-quinolinyl derivative probe (10 mM stock in DMSO).
-
Bacterial Strains: Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Apparatus: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
III. Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Causality: A standardized inoculum is critical for the reproducibility and accuracy of MIC results.
-
-
Compound Dilution in Assay Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock to the first well of a row and mix, creating a starting concentration of 200 µM.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
This creates a plate with compound concentrations ranging, for example, from 100 µM down to 0.098 µM after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a growth control well (bacteria in CAMHB with DMSO) and a sterility control well (CAMHB only).
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
IV. Reading and Interpreting Results
-
After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Probe C | 1.5 | >64 |
| Cloxiquine | 5.57 | >64 |
| Vancomycin | 1.0 | N/A |
Table 2: Representative MIC data for a conceptual quinoline probe against Gram-positive and Gram-negative bacteria.[10][17]
PART 3: Application Protocol for Cellular Imaging with a Fluorescent Quinoline Probe
This protocol outlines the use of a fluorescent 5-chloro-8-quinolinyl derivative to visualize its uptake and localization within living cells using fluorescence microscopy.
I. Principle
The intrinsic fluorescence of the quinoline scaffold allows it to be visualized inside cells.[18] This can provide information on its cell permeability, subcellular distribution (e.g., accumulation in the cytoplasm, nucleus, or specific organelles), and potential sites of action.
II. Materials and Reagents
-
Fluorescent Probe: 5-Chloro-8-quinolinyl derivative with known fluorescence excitation/emission spectra.
-
Cell Line: Adherent mammalian cell line (e.g., HeLa, A549) cultured on glass-bottom imaging dishes.
-
Cell Culture Medium: Complete medium (e.g., DMEM with 10% FBS).
-
Imaging Buffer: Phenol red-free medium or Hank's Balanced Salt Solution (HBSS).
-
Apparatus: Confocal or widefield fluorescence microscope with appropriate filter sets.
III. Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Culture overnight to allow for cell attachment.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in imaging buffer (e.g., 1-10 µM).
-
Aspirate the culture medium from the cells and wash once with warm imaging buffer.
-
Add the probe-containing imaging buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Causality: Incubation allows the probe to passively diffuse or be actively transported across the cell membrane. Using phenol red-free medium reduces background fluorescence.
-
-
Washing and Imaging:
-
Aspirate the probe solution and wash the cells two or three times with warm imaging buffer to remove excess, unbound probe.
-
Add fresh imaging buffer to the dish.
-
Immediately transfer the dish to the microscope stage.
-
-
Fluorescence Microscopy:
-
Locate the cells using brightfield or DIC imaging.
-
Switch to the fluorescence channel. Excite the probe at its maximum excitation wavelength (e.g., ~340 nm) and collect the emission at the appropriate wavelength (e.g., ~410-500 nm).
-
Acquire images, adjusting exposure time and gain to obtain a clear signal without saturation.
-
Optional: Co-stain with organelle-specific dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria) to determine the probe's subcellular localization.
-
Experimental Workflow for Cellular Imaging
Caption: Workflow for live-cell imaging with a fluorescent quinoline probe.
References
-
Wrobel, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
-
Okten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Zwergel, C., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Suwanjang, W., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules. Available at: [Link]
-
Zwergel, C., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]
-
Wang, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Available at: [Link]
-
Angap, O., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. Available at: [Link]
-
Okten, S., et al. (2026). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available at: [Link]
-
Lim, H.D., et al. (2010). Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Kutyła-Olesiuk, A., et al. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules. Available at: [Link]
-
Chemsrc. (2025). 5-Chloro-8-hydroxyquinoline Biological Activity. Available at: [Link]
-
Szkaradek, N., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
-
JIN DUN CHEMISTRY. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Available at: [Link]
-
Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, R., et al. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. Available at: [Link]
-
Ubeaud-Sequier, G., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. Available at: [Link]
-
Bakunov, S.A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
JIN DUN CHEMISTRY. (2025). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. Available at: [Link]
-
Youssif, B.G.M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online. Available at: [Link]
-
Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Gedi, M.A., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Available at: [Link]
-
PubChem. (2025). 5-Chloro-8-hydroxyquinoline. Available at: [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]
-
Goldman, W.F., & Schulman, S.G. (1988). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry. Available at: [Link]
-
Saadeh, H.A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2020). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances. Available at: [Link]
-
Gentz, C.d.B., et al. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. DSpace@MIT. Available at: [Link]
-
Sarpal, R.S. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Examples of some 5-substituted 8-hydroxyquinoline derivatives. Available at: [Link]
-
PubMed. (1947). Derivatives of 5-chloro-8-hydroxyquinoline. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 2. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals [jindunchemical.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 12. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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High-Precision In Vitro Hydrolysis Assay for Sulfonate Ester Genotoxic Impurities
Application Note: AN-SE-HYD-01
Executive Summary & Regulatory Context
Objective: To determine the degradation kinetics of sulfonate ester impurities (Mesylates, Tosylates, Besylates) in aqueous media to support "Purge Arguments" under ICH M7(R2) guidelines.
Significance: Alkyl esters of sulfonic acids (e.g., Methyl Methanesulfonate - MMS, Ethyl Toluenesulfonate - ETS) are potent alkylating agents classified as Class 1 or 2 mutagenic impurities. However, they are chemically unstable in aqueous environments due to susceptibility to nucleophilic attack (hydrolysis).
Demonstrating rapid hydrolysis (
Chemical Basis of the Assay
To design a valid assay, one must understand the reaction mechanism. The hydrolysis of sulfonate esters follows an
The observed rate constant (
Critical Factors Affecting Kinetics:
-
pH Sensitivity: Hydrolysis rates for sulfonate esters generally increase significantly with pH. While stable in acidic media (pH < 3), degradation accelerates rapidly in alkaline conditions (pH > 8).
-
Solvent Effects: These esters are lipophilic. Organic co-solvents (DMSO, Acetonitrile) are necessary for solubilization but decrease the dielectric constant of the medium, stabilizing the charge-separated transition state and artificially slowing the reaction. Rule of Thumb: Keep organic solvent < 5% v/v.
-
Temperature: Follows the Arrhenius equation. While 37°C is standard for physiological relevance, process purging often occurs at elevated temperatures (50°C–80°C).
Experimental Design Strategy
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision points in the assay design.
Caption: SN2 Hydrolysis pathway of sulfonate esters. Base catalysis (
Matrix Selection
Select the matrix based on the data intent:
| Intent | Matrix | pH | Rationale |
|---|---|---|---|
| Physiological Safety | SGF (Simulated Gastric Fluid) | 1.2 | Mimics stomach stability (worst-case stability). |
| Physiological Safety | PBS / SIF | 7.4 | Mimics systemic/intestinal stability. |
| Process Purge | Process Buffer | Variable | Mimics exact manufacturing step (e.g., quench, extraction). |
Detailed Protocol: Kinetic Hydrolysis Assay
Materials & Equipment
-
Test Article: Sulfonate Ester standard (purity > 95%).
-
Internal Standard (IS): Deuterated analog or structural analog (stable at assay pH).
-
Buffers:
-
pH 1.2: 0.1 N HCl.
-
pH 7.4: 50 mM Potassium Phosphate.
-
pH 9.0: 50 mM Borate Buffer.
-
-
Solvent: Acetonitrile (ACN) (Avoid alcohols like MeOH/EtOH to prevent transesterification artifacts).
-
Analysis: LC-MS/MS or GC-MS (Required LOQ: ~50-100 ng/mL).
Step-by-Step Workflow
Step 1: Stock Preparation
Dissolve the sulfonate ester in Acetonitrile to create a 1 mg/mL master stock.
-
Expert Note: Do not use DMSO if using GC-MS (inlet contamination). Do not use Methanol (risk of forming methyl esters).
Step 2: Reaction Initiation
-
Pre-heat 19.8 mL of the selected Buffer to the target temperature (e.g., 37°C) in a glass vial with magnetic stirring.
-
Spike 200 µL of Master Stock into the buffer (
). Final concentration: 10 µg/mL (10 ppm). -
Final Organic Content: 1%. (Must be <5% to maintain dielectric constant validity).
-
Self-Validation Check: Visually inspect for precipitation immediately. If cloudy, the kinetic data will be invalid (heterogeneous).
Step 3: Sampling & Quenching (The Critical Step)
At predetermined time points (e.g., 0, 5, 10, 20, 40, 60, 120 mins):
-
Remove 500 µL of reaction mixture.
-
Quenching Strategy:
-
For Alkaline/Neutral Assays: Add to 500 µL of cold 0.1% Formic Acid in ACN . The pH drop stops base-catalyzed hydrolysis; the cold ACN precipitates salts and prepares for LC.
-
For Acidic Assays: Add to 500 µL of cold ACN containing Internal Standard.
-
-
Vortex and centrifuge (10,000 x g, 5 min).
Step 4: Analytical Quantification
Analyze the supernatant via LC-MS/MS.
-
Mode: MRM (Multiple Reaction Monitoring).
-
Column: C18 (e.g., Waters BEH C18), maintained at 40°C.
-
Mobile Phase: Water/ACN with 0.1% Formic Acid.
Assay Workflow Diagram
Caption: Operational workflow for the kinetic hydrolysis assay ensuring precise time-point quenching.
Data Analysis & Interpretation
Calculation of Half-Life
Hydrolysis of sulfonate esters typically follows pseudo-first-order kinetics (since water/buffer is in vast excess).
-
Plot the natural log of the remaining concentration (
) versus time ( ). -
Determine the slope (
). -
Calculate half-life:
Acceptance Criteria for Purge Arguments
To justify a "purge" (removal) of the impurity without end-product testing:
| Calculated | Process Duration | Conclusion |
| High Confidence Purge. Impurity will not survive. | ||
| Risk. Only 2 half-lives (25% remains). Requires downstream testing. | ||
| No Purge. Impurity is stable. Control required. |
Troubleshooting & Common Pitfalls
-
Non-Specific Binding: Sulfonate esters are hydrophobic. They may stick to plastic pipette tips or well plates.
-
Solution: Use low-binding glassware and add the Internal Standard immediately into the quench solvent to normalize for losses.
-
-
In-Source Fragmentation: Sulfonate esters are fragile in MS sources.
-
Solution: Optimize source temperature and declustering potential. Monitor the specific transition of the ester, not just the sulfonic acid fragment (which is ubiquitous).
-
-
Solubility Limits: If the plot of
vs time is non-linear (curved), the compound may have precipitated, resulting in dissolution-limited kinetics rather than reaction-limited kinetics.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4][5][6][7] International Council for Harmonisation. (2023). Link
-
Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid."[8] Organic Process Research & Development, 13(3), 429-433.[9] (2009).[4] Link[9]
-
Teasdale, A., Elder, D., et al. "Risk assessment of genotoxic impurities in new chemical entities: strategies to demonstrate control."[5][7] Organic Process Research & Development, 17, 221-230.[5] (2013).[2][5][10] Link
-
Elder, D. P., & Snodin, D. J. "Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation." Journal of Pharmacy and Pharmacology, 61(3), 269-278. (2009).[4] Link
Sources
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Robust HPLC Method for the Quantification of Quinolinyl Sulfonates
Abstract
This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of quinolinyl sulfonates. These compounds, characterized by the presence of both a quinoline ring and a sulfonate group, present unique analytical challenges due to their polarity and potential for multiple ionic forms. This guide provides a comprehensive workflow, from initial method screening to full validation, grounded in scientific principles and regulatory expectations. Protocols for column selection, mobile phase optimization using ion-pair chromatography, and method validation according to ICH guidelines are presented.
Introduction: The Analytical Challenge of Quinolinyl Sulfonates
Quinolinyl sulfonates are a class of organic molecules that are integral to various pharmaceutical compounds and industrial chemicals.[1] The quinoline moiety provides a chromophore suitable for UV detection, while the highly polar sulfonate group imparts significant water solubility. This polarity makes retaining and separating these analytes on traditional reversed-phase (RP) HPLC columns challenging, as they often elute in or near the solvent front with poor peak shape.[2][3]
The primary analytical hurdle is achieving adequate retention and symmetrical peak shapes. The negatively charged sulfonate group can interact with residual positive silanols on the silica-based stationary phase, leading to peak tailing.[4] Therefore, a strategic approach is required to modulate these interactions and achieve a robust separation. This application note will explore the use of ion-pair reversed-phase chromatography as a primary strategy to address these challenges.
The Method Development Workflow
A structured, multi-stage approach is crucial for efficient and effective HPLC method development. The process begins with understanding the analyte's physicochemical properties and progresses through systematic optimization of chromatographic parameters to achieve the desired separation goals.
Caption: A systematic workflow for HPLC method development.
Experimental Design and Rationale
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector is recommended.
-
Columns: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Reagents: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water, and ion-pairing agents such as tetrabutylammonium chloride (TBAC).[5]
Analyte & Sample Preparation
A stock solution of the quinolinyl sulfonate reference standard should be prepared in a suitable solvent, typically the mobile phase, at a concentration of approximately 1 mg/mL. Working standards are then prepared by diluting the stock solution.
Step-by-Step Method Development Protocol
Phase 1: Initial Screening - Column and Mobile Phase Selection
Causality: The goal of this phase is to find a starting point that provides some retention of the analyte. Due to the polar nature of the sulfonate group, standard reversed-phase conditions are often insufficient.[2] Ion-pair chromatography is a powerful technique for retaining charged analytes on a reversed-phase column.[6][7] A positively charged ion-pairing agent, such as a quaternary amine, is added to the mobile phase. This agent forms a neutral ion pair with the negatively charged sulfonate group of the analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.[5]
Protocol: Initial Screening
-
Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) containing 5 mM Tetrabutylammonium chloride (TBAC).
-
Mobile Phase B: Acetonitrile (ACN).
-
Initial Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of the quinolinyl chromophore (determined from a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Inject the standard and observe the retention time and peak shape. If retention is too low, the concentration of the ion-pairing reagent or the length of its alkyl chain can be increased.[4]
Phase 2: Optimization of Chromatographic Parameters
Causality: Once initial retention is achieved, the next step is to fine-tune the separation for optimal resolution, peak shape, and run time. This involves systematically adjusting parameters like the gradient slope, flow rate, and column temperature. The harmonized USP General Chapter <621> on Chromatography provides guidance on allowable adjustments to established methods.[8][9][10][11]
Caption: Interplay of key parameters during method optimization.
Protocol: Optimization
-
Gradient Slope:
-
If peaks are poorly resolved, decrease the gradient slope (e.g., extend the time over which the organic percentage increases).
-
If the run time is too long, increase the gradient slope.
-
-
Flow Rate:
-
Adjusting the flow rate can impact resolution and backpressure. A typical range is 0.8-1.5 mL/min for a 4.6 mm ID column.
-
-
Column Temperature:
-
Increasing the temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer. A typical range is 25-40 °C.
-
-
Ion-Pair Reagent Concentration:
-
Fine-tune the concentration of the ion-pairing reagent to achieve the desired retention without causing excessive column equilibration times.
-
Method Validation Protocol
Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13][14]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak should pass. No co-elution with known impurities or placebo components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria when parameters like pH, flow rate, and temperature are varied slightly. |
Protocol: Linearity, Accuracy, and Precision
-
Linearity:
-
Prepare a series of at least five standard solutions covering the desired range.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare spiked samples by adding known amounts of the analyte to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery.
-
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
Stability-Indicating Method Development
For drug development applications, the HPLC method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[15][16][17][18][19] This is confirmed through forced degradation studies.
Protocol: Forced Degradation
-
Subject the quinolinyl sulfonate to stress conditions as outlined in ICH guideline Q1A(R2).[17]
-
Analyze the stressed samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and ensure they are well-resolved from the main analyte peak. A PDA detector is highly beneficial for assessing peak purity.
Conclusion
The development of a robust HPLC method for quinolinyl sulfonates requires a systematic approach that addresses the inherent challenges of analyzing these polar, ionic compounds. By employing ion-pair reversed-phase chromatography and meticulously optimizing key parameters, it is possible to achieve excellent retention, peak shape, and resolution. Subsequent validation in accordance with ICH guidelines ensures the method is reliable and suitable for its intended analytical purpose in research, development, and quality control environments.
References
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
OnePetro. (1983). Reverse-Phase Ion-Pair Chromatography (HPLC) of Alkylbenzene Sulfonates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
ACS Publications. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Retrieved from [Link]
-
Academia.edu. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). Why we do use reversed phase in HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water. Retrieved from [Link]
-
Emergo. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Semantic Scholar. (2021). Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water. Retrieved from [Link]
-
MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Retrieved from [Link]
-
PubMed. (2020). Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2012). Rapid screening and quantification of sulfonate derivatives in white peony root by UHPLC-MS-MS. Retrieved from [Link]
-
Technology Networks. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Retrieved from [Link]
-
SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
PubMed. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Retrieved from [Link]
Sources
- 1. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 5. onepetro.org [onepetro.org]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. usp.org [usp.org]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. usp.org [usp.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. onyxipca.com [onyxipca.com]
- 18. scispace.com [scispace.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application Note: Storage, Handling, and Artifact-Free Analysis of Moisture-Sensitive Sulfonate Esters
Introduction: The Stability Paradox
Alkyl sulfonate esters (e.g., Methyl Methanesulfonate [MMS], Ethyl Methanesulfonate [EMS], and Isopropyl Methanesulfonate [IMS]) are potent alkylating agents and known genotoxins. In pharmaceutical development, they are classified as Class 1 mutagens under ICH M7 guidelines, requiring control to parts-per-million (ppm) or parts-per-billion (ppb) levels.
The handling of these compounds presents a unique paradox:
-
Formation Risk: They form readily when sulfonic acids (mesylates, tosylates) encounter residual alcohols in acidic environments.
-
Degradation Risk: Once formed, they are hydrolytically unstable, degrading back into the acid and alcohol in the presence of water or protic solvents.
This guide provides a scientifically grounded protocol for the storage, handling, and analytical preparation of these compounds. The goal is to prevent false negatives (due to degradation during analysis) and false positives (due to in-situ formation during sample preparation).
Scientific Foundation: Kinetics and Causality
To handle these compounds, one must understand the reversible reaction governing their existence:
The Hydrolysis Mechanism
Sulfonate esters degrade via an
-
pH Dependence: Hydrolysis is slow in acidic media but accelerates rapidly in basic conditions (
is a stronger nucleophile than ). -
Structure Dependence: Steric hindrance affects stability.
-
MMS (Methyl): Highly reactive, shortest half-life (
hours in water at 25°C). -
EMS (Ethyl): Moderately stable.
-
IMS (Isopropyl): Rapid hydrolysis due to better leaving group stability, though steric factors compete.
-
Visualization: Formation & Degradation Cycle
The following diagram illustrates the lifecycle of a sulfonate ester, highlighting the critical control points for researchers.
Figure 1: The reversible pathway of sulfonate ester formation and degradation. Control is maintained by manipulating water content and temperature.
Protocol A: Reference Standard Management
For the storage of pure genotoxic standards (e.g., 99% MMS/EMS) used for analytical calibration.
Objective: Prevent hydrolysis of the standard, which would lead to incorrect quantification (overestimation of the impurity in the drug sample).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Follows the Arrhenius equation; reaction rates drop significantly at lower temperatures. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. |
| Container | Amber glass with PTFE-lined septum | Amber protects from photodegradation; PTFE prevents leaching/adsorption. |
| Desiccant | Activated Molecular Sieves | Scavenges trace moisture trapped in the headspace. |
Handling Procedure:
-
Remove the standard from the freezer and place it in a desiccator.
-
Allow it to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture directly into the hygroscopic ester, initiating immediate hydrolysis.
-
-
Aliquot rapidly under an inert gas stream.
-
Re-seal immediately with Parafilm and return to storage.
Protocol B: Analytical Sample Preparation (Artifact-Free)
For the extraction and analysis of sulfonate esters from Drug Substances (API).
The Trap: Many researchers dissolve the API in Methanol. If the API is a Mesylate salt, this creates MMS in the vial during the wait time for the GC/LC injection, causing a false positive. Conversely, using aqueous diluents causes the impurity to hydrolyze, causing a false negative.
Self-Validating System: This protocol uses a Deuterated Internal Standard (
Step-by-Step Workflow
Reagents:
-
Extraction Solvent: DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide). Must be anhydrous.
-
Internal Standard (IS): Deuterated analog of the target ester.
-
Derivatization Agent (Optional): Sodium Thiosulfate (only if using indirect analysis).
Procedure:
-
System Preparation:
-
Pre-cool the centrifuge and autosampler to 4°C.
-
Reason: Low temperature inhibits both formation and degradation reactions.
-
-
Solvent Selection (The "Golden Rule"):
-
Extraction:
-
Weigh 100 mg of API into a centrifuge tube.
-
Add 5.0 mL of Anhydrous DMSO spiked with the Internal Standard.
-
Vortex for 1 minute (max). Do not sonicate for extended periods (heat generation = degradation).
-
-
Liquid-Liquid Extraction (Matrix Removal):
-
Note: If the API is soluble in DMSO, inject directly. If the API interferes, use a hydrocarbon wash.
-
Add 2 mL of n-Hexane or Isooctane .
-
Shake and centrifuge. The sulfonate ester (polar) prefers the DMSO layer; non-polar matrix elements may move to the hexane.
-
Correction: Most sulfonate esters are relatively polar. Direct injection of DMSO is preferred for GC-FID/MS headspace or direct liquid injection.
-
-
Analysis:
-
Transfer the DMSO layer to a silanized amber vial.
-
Critical: Analyze within 24 hours. Keep at 4°C in the autosampler.
-
Visualization: Analytical Decision Tree
Figure 2: Workflow for minimizing artifacts during sample preparation. Note the strict exclusion of protic solvents.
Protocol C: Decontamination (Safety)
For cleaning glassware and neutralizing spills.
Water alone is insufficient for cleaning because hydrolysis is too slow at neutral pH. You must chemically destroy the alkylating potential.
The "Kill Solution":
-
Composition: 10% w/v Sodium Thiosulfate (
) + 1% w/v Sodium Hydroxide ( ) in water. -
Mechanism:
-
Thiosulfate: A "soft" super-nucleophile that reacts rapidly with the "soft" electrophile (the alkyl group of the ester) to form a non-toxic Bunte salt.
-
Hydroxide: Increases pH to >12, accelerating alkaline hydrolysis.
-
Procedure:
-
Soak all contaminated glassware in the Kill Solution for at least 1 hour .
-
Rinse with copious water.
-
Verify cleaning effectiveness using a swab test analyzed by the method in Protocol B.
References
-
Teasdale, A., et al. (2010).[6] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.[9] Organic Process Research & Development. [Link] (Authoritative source on the kinetics of formation and the impact of water/base).
-
Elder, D. P., et al. (2009). Regulating Genotoxic Impurities.[3][8] Pharmaceutical Technology Europe. [Link] (Overview of regulatory requirements and handling strategies).
-
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[10][11][12] International Council for Harmonisation.[13] [Link] (The global regulatory framework defining limits for these compounds).
-
Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. [Link] (Critical analysis of the stability and risk of false positives).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pqri.org [pqri.org]
- 4. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 6. enovatia.com [enovatia.com]
- 7. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. pqri.org [pqri.org]
- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of piperidine-1-sulfonyl chloride derivatives
Application Note: Optimized Synthesis and Handling of Piperidine-1-sulfonyl Chloride Derivatives
Introduction & Strategic Relevance
Piperidine-1-sulfonyl chloride (CAS: 35856-62-3) is a high-value electrophilic intermediate in medicinal chemistry. It serves as the precursor to piperidine-1-sulfonamides , a privileged pharmacophore found in diverse therapeutic agents, including enzyme inhibitors (e.g., 11
Unlike carboxylic acid chlorides, sulfonyl chlorides are significantly less stable and more prone to hydrolysis and side reactions (such as bis-sulfamide formation). This guide provides a robust, self-validating protocol for the synthesis of piperidine-1-sulfonyl chloride using sulfuryl chloride (
Reaction Mechanism & Pathway Analysis
The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur of sulfuryl chloride. The reaction competes between the desired mono-chlorosulfonylation and the formation of the symmetric sulfamide (
Critical Control Point: The second chlorine atom in
Caption: Reaction pathway showing the critical divergence between the target sulfonyl chloride and the bis-sulfamide impurity based on stoichiometry and temperature.
Experimental Protocol
Method: Direct Chlorosulfonylation using Sulfuryl Chloride. Scale: 10 mmol (adaptable to gram-scale).
Reagents & Equipment
-
Piperidine: 0.85 g (10 mmol). Note: Must be dry.
-
Sulfuryl Chloride (
): 1.35 g (10 mmol). Caution: Fuming, corrosive. -
Triethylamine (TEA): 1.01 g (10 mmol) OR Excess Piperidine (10 mmol) as HCl scavenger.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Equipment: 3-neck round bottom flask, nitrogen inlet, addition funnel, low-temperature thermometer.
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry the glassware and purge with
. Moisture initiates immediate hydrolysis of to and . -
Charge the flask with
(1.0 equiv) and anhydrous DCM (10 volumes). -
Cooling: Cool the solution to -20°C using a dry ice/acetone or glycol bath.
-
-
Amine Addition (The Critical Step):
-
Mix Piperidine (1.0 equiv) and TEA (1.0 equiv) in DCM (5 volumes).
-
Alternative: If not using TEA, use 2.0 equiv of Piperidine.
-
Add the amine solution dropwise over 30–45 minutes.
-
Monitor: Ensure internal temperature does not rise above -10°C. Exotherms promote bis-sulfamide formation.
-
-
Reaction Maintenance:
-
Stir at -10°C to 0°C for 2 hours.
-
In-Process Control (IPC): Analyze by TLC (Hexane/EtOAc 8:2). The sulfonyl chloride is typically less polar than the sulfamide byproduct. Note: Sulfonyl chlorides can be unstable on silica; run TLC quickly.
-
-
Workup:
-
Quench by pouring the cold mixture into ice-cold water.
-
Separate the organic layer immediately.
-
Wash the organic phase with cold 1N HCl (2 x 10 mL) to remove unreacted amine/TEA.
-
Wash with cold brine.
-
Dry over anhydrous
(avoid if clumping suggests water retention).
-
-
Isolation:
-
Filter and concentrate under reduced pressure at <30°C .
-
Result: Colorless to pale yellow oil. Solidifies upon freezing.
-
Characterization & Quality Control
A self-validating system requires confirming identity and purity before proceeding to the next step (sulfonamide formation).
| Analytical Method | Expected Observation | Diagnostic Value |
| 1H NMR (CDCl3) | Confirms N-sulfonylation. | |
| IR Spectroscopy | Strong bands at ~1360 cm⁻¹ ( | Confirms sulfonyl group presence.[1][2][3] |
| Mass Spectrometry | Molecular ion [M]+ or [M+H]+ usually visible. Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). | Confirms presence of Chlorine (crucial to distinguish from hydrolyzed sulfonic acid). |
| TLC (Hex/EtOAc) | Product | Quick purity check. |
Troubleshooting & Optimization
Common failure modes and their mechanistic resolutions.
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of | Ensure strictly anhydrous solvents. Perform workup with ice-cold water to slow hydrolysis. |
| Bis-Sulfamide Impurity | Reaction temperature too high or local excess of amine. | Cool to -78°C for addition. Increase dilution. Ensure vigorous stirring during addition. |
| Starting Material Remains | Distill | |
| Product Solidifies/Gums | Presence of amine hydrochloride salts.[2] | Ensure thorough 1N HCl wash during workup. |
Workflow Visualization
The following diagram outlines the logical flow of the synthesis and decision points for purification.
Caption: Operational workflow for the synthesis of piperidine-1-sulfonyl chloride, highlighting critical temperature checkpoints and purification logic.
Safety & Storage
-
Handling: Piperidine-1-sulfonyl chloride is a lachrymator and corrosive. It reacts with mucosal moisture to release HCl. Handle only in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Sulfonyl chlorides are generally moisture sensitive. If the liquid turns cloudy or deposits crystals (sulfonic acid), it should be redistilled or discarded.
References
-
BenchChem. Synthesis routes of Piperidine-1-sulfonyl Chloride. Retrieved from .
-
Sigma-Aldrich. Piperidine-1-sulfonyl chloride Product & Safety Data. Retrieved from .
-
Bryce, M. R. (1984).[4] "Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent."[4] Journal of the Chemical Society, Perkin Transactions 1, 2591-2593.[4] .
-
McManus, J. et al. (2010). "Sulfonamide Synthesis." US Patent 7,772,403. Retrieved from .
-
ChemRxiv. (2025).[5] Stability of Heteroaromatic Sulfonyl Chlorides.[5] Retrieved from .
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Piperidine-1-sulfonyl chloride | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for 5-Chloro-8-quinolinyl 1-piperidinesulfonate
This guide functions as a specialized Technical Support Center for researchers working with 5-Chloro-8-quinolinyl 1-piperidinesulfonate . It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols to prevent experimental failure due to hydrolysis.
Executive Summary: The Stability Paradox
5-Chloro-8-quinolinyl 1-piperidinesulfonate is a potent electrophile, often utilized as a covalent probe or inhibitor. Its reactivity is driven by the 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ) leaving group.[1]
-
The Feature: The sulfonate/sulfamate bond (
) is designed to be reactive toward specific biological targets (e.g., active site nucleophiles). -
The Bug: This same reactivity makes the compound highly susceptible to non-specific hydrolysis in aqueous buffers and aminolysis in nucleophilic buffers (like Tris).
Critical Directive: To preserve integrity, you must treat this compound not as a stable salt, but as a "loaded spring" —kinetic control is the only way to prevent premature degradation.
The Chemistry of Instability (Mechanistic Insight)
Understanding why the compound degrades allows you to predict when it will degrade.
The Hydrolysis Pathway
The degradation is primarily driven by nucleophilic attack at the sulfur atom. In aqueous media, hydroxide ions (
Key Vulnerability: The leaving group (5-Cl-8-HQ) is a phenol derivative. As pH rises (approaching pH 8.0), the formation of the phenolate ion stabilizes the transition state, exponentially increasing the rate of hydrolysis.
Figure 1: Mechanistic pathway of degradation. The electrophilic sulfur is the "Achilles' heel," susceptible to attack by water (hydrolysis) or buffer amines (aminolysis).
Diagnostic Troubleshooting Guide
Use this decision matrix to diagnose stability issues in your current workflow.
Symptom: Rapid Loss of Biological Activity
| Potential Cause | Diagnostic Question | Corrective Action |
| Base-Catalyzed Hydrolysis | Is your buffer pH > 7.5? | Switch to pH 6.0–7.0. The hydrolysis rate constant ( |
| Buffer Aminolysis | Are you using Tris, Glycine, or primary amine buffers? | Switch to HEPES, MOPS, or MES. Primary amines in Tris directly attack the sulfonate, destroying the compound faster than water. |
| Stock Decomposition | Is your DMSO stock old or stored at RT? | Use Anhydrous DMSO. Store aliquots at -80°C. DMSO is hygroscopic; "wet" DMSO degrades the stock over time. |
Symptom: Precipitation upon Dilution
| Potential Cause | Diagnostic Question | Corrective Action |
| Solubility Limit | Is the final concentration > 100 µM in aqueous buffer? | Lower concentration or add detergent. The compound is lipophilic. Use 0.01% Triton X-100 or Tween-20 to maintain solubility. |
| "Crash Out" | Did you dilute rapidly into cold buffer? | Step-down dilution. Dilute stock into an intermediate solvent (e.g., 50% DMSO) before final buffer, or add stock to vortexing buffer. |
Optimized "Gold Standard" Protocol
This protocol is designed to minimize the Time-in-Aqueous-Phase (TiAP) , the critical variable for stability.
Reagents Required[2][3][4][5]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored over molecular sieves).
-
Buffer: HEPES or MOPS (50 mM), pH 7.0. Avoid Tris.
-
Vessel: Low-binding polypropylene tubes (to prevent surface adsorption).
Step-by-Step Workflow
-
Stock Preparation (The Anhydrous Shield):
-
Dissolve 5-Chloro-8-quinolinyl 1-piperidinesulfonate in anhydrous DMSO to a concentration of 10–50 mM.
-
Why: Water content in standard DMSO can induce slow hydrolysis during storage.
-
Action: Aliquot immediately into single-use volumes (e.g., 10–50 µL) and store at -80°C. Do not freeze-thaw.
-
-
The "Just-in-Time" Dilution:
-
Prepare your assay buffer (HEPES/MOPS, pH 7.0) and equilibrate to the experimental temperature.
-
Thaw the DMSO stock immediately before use.
-
Critical Step: Perform the dilution into aqueous buffer less than 60 seconds before adding to the biological system.
-
Calculation: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent effects, unless the assay tolerates higher.
-
-
Validation Control (Self-Check):
-
Run a UV-Vis scan (300–400 nm) of the buffer immediately after adding the compound.
-
Indicator: A shift in absorbance often indicates the release of the free 5-Cl-8-HQ leaving group. If the baseline shifts significantly over 10 minutes, your buffer conditions are too harsh.
-
Visual Troubleshooting Logic
Figure 2: Decision tree for isolating the root cause of instability.
Frequently Asked Questions (FAQs)
Q: Can I use PBS (Phosphate Buffered Saline)? A: Yes, but with caution. While Phosphate is less nucleophilic than Tris, it can still catalyze hydrolysis at higher pH. HEPES or MOPS are superior choices for sulfonate esters due to their steric bulk and lack of nucleophilic reactivity [1].
Q: Why does the solution turn yellow over time? A: The yellow color is likely due to the release of 5-chloro-8-hydroxyquinoline (the leaving group) or its oxidation products. This is a visual indicator that hydrolysis has occurred. If your fresh buffer turns yellow within minutes, the compound has degraded.
Q: Can I store the diluted working solution at 4°C for the next day? A: Absolutely not. The half-life of reactive sulfonate esters in aqueous buffer at pH 7.4 can be as short as 20–60 minutes depending on the specific structure [2]. Always prepare fresh.
Q: Is the compound light sensitive? A: Quinoline derivatives can be photosensitive. While hydrolysis is the primary concern, it is Best Practice to store the stock in amber vials or wrapped in foil to prevent photo-oxidation of the leaving group [3].
References
-
Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477.
- Context: Establishes the non-nucleophilic nature of Good's buffers (HEPES, MOPS) compared to amines like Tris.
-
Katritzky, A. R., et al. (1990). The hydrolysis of sulfonate esters.[2][3] Journal of Organic Chemistry.
- Context: General mechanism of sulfon
- Gomes, L. M., et al. (2011). Photochemistry of 8-hydroxyquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Context: Highlights the photosensitivity of the quinoline scaffold.
-
MilliporeSigma. (n.d.). 5-Chloro-8-hydroxyquinoline Properties.
-
Context: Physical properties of the leaving group.[4]
-
Sources
Technical Support Center: Purification of 5-Chloro-8-quinolinyl 1-piperidinesulfonate
Case ID: PUR-QVN-5CL Status: Open Assigned Specialist: Senior Application Scientist Topic: Chromatography Troubleshooting & Protocol Design
Executive Summary
The purification of 5-Chloro-8-quinolinyl 1-piperidinesulfonate presents a dual challenge common in medicinal chemistry: handling a basic heterocyclic nitrogen (quinoline) while preserving a potentially labile sulfonate/sulfamate linkage.
Standard silica gel chromatography often fails with this compound class, resulting in broad "streaking" bands, poor mass recovery, or on-column hydrolysis. This guide provides a self-validating protocol to neutralize these interactions and ensure high-purity isolation.
Part 1: The "Triage" – Pre-Purification Assessment
Before packing a column, you must diagnose the specific interaction between your molecule and the stationary phase.
Q: Why does my TLC show a long streak instead of a distinct spot?
A: The "Silanol Effect." Your compound contains a basic nitrogen atom (N-1 in the quinoline ring). Standard silica gel is slightly acidic (pH 6.5–7.0) due to surface silanol groups (Si-OH).[1] These form hydrogen bonds or ionic interactions with the basic quinoline nitrogen, causing the molecule to "drag" rather than partition cleanly.
The Fix: You must mask these silanol sites.
-
Protocol: Add 1% Triethylamine (TEA) to your TLC solvent system.
-
Observation: If the streak tightens into a round spot, the issue is purely acid-base interaction. If it remains a streak, you likely have solubility issues or decomposition.
Q: Is this sulfonate ester stable on silica?
A: Conditional Stability. While aryl sulfamates (Ar-O-SO₂-NR₂) are generally more stable than alkyl sulfonates, they can hydrolyze back to the phenol (5-chloro-8-hydroxyquinoline) under acidic conditions or prolonged exposure to silica moisture.
-
Validation Test: Spot the compound on a 2D TLC plate. Run it once, let it dry for 15 minutes, then run it again in the perpendicular direction.
-
Result: If you see off-diagonal spots, the compound is decomposing on the silica.[1] You must use Neutralized Silica (see Protocol A).
-
Part 2: Optimized Purification Protocols
Protocol A: The "Amine-Modified" Flash Method (Recommended)
Best for: Standard purification where basicity is the primary issue.
1. Mobile Phase Preparation: Do not just add TEA to the bottle. You must equilibrate the system.
-
Base Solvent: Hexanes / Ethyl Acetate (Hex/EtOAc).[2]
-
Modifier: Triethylamine (TEA).[3]
-
Recipe: Prepare your gradient solvents (e.g., 90:10 Hex/EtOAc and 50:50 Hex/EtOAc). Add 1% v/v TEA to both bottles.
2. Column Equilibration (Critical Step): Flush the packed silica column with 3 Column Volumes (CV) of the starting solvent containing TEA.
-
Why? This saturates the acidic silanol sites with TEA before your compound ever touches them.
3. Elution Gradient:
| Time (CV) | % Solvent B (50:50 Hex/EtOAc + 1% TEA) | Target Rf Region |
|---|---|---|
| 0–2 | 0% | Impurities (Non-polar) |
| 2–5 | 0% → 20% | -- |
| 5–12 | 20% → 60% | Product Elution |
| 12–15 | 100% | Polar Impurities |
Protocol B: The "DCM Loading" Technique
Best for: Solubility issues where the compound crashes out in Hex/EtOAc.
Quinoline sulfonates often have poor solubility in non-polar solvents.
-
Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) .
-
Liquid Loading: If the volume is <5% of the column volume, load directly.
-
Solid Loading (Preferred): Add silica (mass = 2x crude mass) to the DCM solution. Evaporate to dryness on a rotovap. Load the resulting free-flowing powder onto the top of the column.[4]
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Co-elution with Starting Material
Q: "I cannot separate the product from the starting material (5-chloro-8-hydroxyquinoline)." A: This is a pH control failure.
-
The Science: The starting material is a phenol (acidic). The product is a sulfonate (neutral/basic).
-
The Fix: By adding 1% TEA, you deprotonate any residual phenol, making it highly polar (ionic phenolate). It will stick to the top of the column (baseline), while your neutral sulfonate product elutes freely.
Issue 2: Clogging / High Backpressure
Q: "The pressure spiked immediately after loading." A: Precipitation shock.
-
Cause: You dissolved the sample in DCM, but the mobile phase was 90% Hexane. The compound precipitated upon contact.
-
The Fix: Use Solid Loading (Protocol B) or add a small amount of DCM (5%) to your mobile phase A to increase solubility power.
Issue 3: "Ghost" Fractions
Q: "I see a spot on TLC, but nothing comes off the column even at high polarity." A: Irreversible Adsorption.
-
Cause: The quinoline nitrogen has coordinated with metal impurities in the silica (rare but possible) or the interaction is too strong for EtOAc.
-
The Fix: Switch to DCM / Methanol (95:5) . Methanol is protic and disrupts hydrogen bonding more effectively than EtOAc. Note: Keep TEA in the mixture.
Part 4: Visualizing the Workflow
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the correct mobile phase modifier based on TLC behavior.
Figure 2: Column Layering for Basic Compounds
Caption: Optimized column packing to prevent surface acidification and ensure laminar flow.
Part 5: References & Authority
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.[5][6] Foundational text on flash chromatography mechanics.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Authoritative guide on handling basic amines and silica interactions.
-
Phenomenex. (2025). Flash Chromatography Troubleshooting Guide. Industry standard protocols for method development and solvent selection.
-
BenchChem Technical Support. (2025). Purification of Challenging 8-Aminoquinoline Derivatives. Specific context for quinoline-based separations using basic modifiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
Technical Support Center: Enhancing Selectivity of Quinoline Inhibitors for Specific Sulfatases
Introduction: The Challenge of Selective Sulfatase Inhibition
Sulfatases are a critical class of enzymes that hydrolyze sulfate esters, playing pivotal roles in hormone regulation, cellular degradation, and signaling pathways.[1][2] Their dysregulation is implicated in numerous diseases, including hormone-dependent cancers and lysosomal storage disorders, making them attractive therapeutic targets.[3] The quinoline scaffold has emerged as a promising starting point for developing potent sulfatase inhibitors.[4][5][6] However, the human sulfatase family has multiple members with highly conserved active sites, presenting a significant challenge: achieving selective inhibition of a specific sulfatase to minimize off-target effects and enhance therapeutic efficacy.[7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for enhancing the selectivity of quinoline-based sulfatase inhibitors. It consolidates foundational concepts, practical troubleshooting advice, and detailed experimental protocols to navigate the complexities of your research.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of selective sulfatase inhibition.
Q1: Why is targeting a specific sulfatase isoform so critical?
Achieving isoform selectivity is paramount for developing safe and effective therapeutics. While multiple sulfatases might be involved in a disease pathway, inhibiting off-target isoforms can lead to unintended side effects. For example, while inhibiting Steroid Sulfatase (STS) is a key strategy in breast cancer, non-selective inhibitors might disrupt the function of other essential sulfatases involved in glycosaminoglycan (GAG) degradation, leading to undesirable physiological consequences.[8] Selective inhibitors provide a cleaner pharmacological profile and a wider therapeutic window.
Q2: What makes the quinoline scaffold a good starting point for sulfatase inhibitors?
The quinoline ring system is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a robust framework for orienting functional groups in three-dimensional space.[4] Furthermore, the quinoline core can be readily functionalized at multiple positions, allowing chemists to systematically probe the structure-activity relationship (SAR) and optimize interactions with the enzyme's active site.[9][10][11][12] Modifications can alter key properties like hydrophobicity, charge, and hydrogen bonding capacity, all of which influence inhibitor potency and selectivity.[13]
Q3: What are the primary strategies for transforming a non-selective quinoline "hit" into a selective lead?
There are three primary strategies:
-
Structure-Based Design: This involves exploiting subtle differences in the amino acid residues between the active sites of the target sulfatase and its closely related family members. High-resolution crystal structures or homology models are used to guide the design of derivatives that form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target enzyme but not with others.[13][14]
-
Library Screening & SAR: Synthesizing a focused library of quinoline analogs with diverse substitutions and screening them against a panel of sulfatases can reveal specific structural motifs that confer selectivity.[5] This empirical approach helps build a detailed Structure-Activity Relationship (SAR) map.[10]
-
Computational Modeling: In silico techniques like molecular docking and molecular dynamics simulations can predict the binding modes and affinities of quinoline derivatives.[15] These methods allow for the rapid virtual screening of thousands of compounds and can prioritize analogs for synthesis that are predicted to have higher selectivity.[14][16]
Q4: How is inhibitor selectivity quantified?
Selectivity is typically expressed as a Selectivity Index (SI) . This is the ratio of the IC50 (or Kᵢ) value for the off-target enzyme(s) to the IC50 (or Kᵢ) value for the primary target enzyme.
-
SI = IC50 (Off-target) / IC50 (On-target)
A higher SI value indicates greater selectivity. For example, an inhibitor with an SI of >100 is generally considered highly selective, meaning it is at least 100-fold more potent against the target enzyme than the off-target enzyme.[17]
Section 2: Troubleshooting Guide: Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during your inhibitor development workflow.
Problem: My lead quinoline inhibitor is potent but shows poor selectivity across a panel of sulfatases.
-
Underlying Cause: The inhibitor is likely interacting with highly conserved residues or features within the sulfatase active sites. The current structure does not exploit the subtle differences that exist between isoforms.
-
Solution Strategy:
-
Exploit Non-Conserved Residues: Perform a sequence and structural alignment of your target sulfatase with the off-target enzymes. Identify amino acid residues in or near the active site that are not conserved. Use computational docking to predict how modifications to your quinoline scaffold could form favorable interactions with these unique residues on your target enzyme.[14][16] For example, adding a halogen atom at a specific position might introduce a beneficial interaction with a non-conserved residue in the target's binding pocket.[16]
-
Vary Linker Length and Rigidity: If your quinoline inhibitor has a side chain, systematically modify its length, flexibility, or rigidity. Sometimes, a slightly longer or more constrained linker can position a key functional group to interact with a specific pocket present only in the target enzyme.
-
Introduce Bulky Groups: Systematically add bulky substituents (e.g., a phenyl or tert-butyl group) at various positions on the quinoline ring. This can create steric hindrance that prevents the inhibitor from binding effectively to the smaller active sites of off-target sulfatases while still being accommodated by the target.
-
Problem: I am observing inconsistent IC50 values for the same compound between experiments.
-
Underlying Cause: This issue often stems from assay variability rather than the compound itself. Potential culprits include enzyme stability, substrate concentration, DMSO concentration, or incubation times.
-
Solution Strategy:
-
Validate Assay Conditions: Ensure your enzyme is used within its linear range. Run a control experiment to determine the dependence of the IC50 value on the enzyme concentration; a significant shift can indicate tight-binding inhibition which requires a different analytical approach.[18]
-
Control Substrate Concentration: IC50 values for competitive inhibitors are highly dependent on the substrate concentration. Always run your assays with the substrate concentration at or below its Michaelis-Menten constant (Kₘ) and keep this concentration consistent across all experiments.[18]
-
Standardize DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells (including controls) and is typically kept below 1%.[18]
-
Use a Known Inhibitor as a Positive Control: Including a well-characterized reference inhibitor in every assay plate provides a benchmark for assay performance and helps diagnose if an entire run is faulty.[19]
-
Problem: My inhibitor shows excellent biochemical selectivity, but this does not translate to selective effects in cell-based assays.
-
Underlying Cause: Biochemical assays with purified enzymes do not account for cellular factors like membrane permeability, efflux pumps, intracellular metabolism, or the presence of high concentrations of endogenous substrates.
-
Solution Strategy:
-
Assess Physicochemical Properties: Analyze the inhibitor's properties (e.g., lipophilicity, polar surface area). Poor cell permeability may prevent the compound from reaching its intracellular target. Modifications to the quinoline scaffold can be made to improve these properties.[4]
-
Evaluate Off-Target Cellular Effects: The compound might be hitting other cellular targets, such as kinases, which can be a common issue with heterocyclic scaffolds.[20] Run a broad-panel counterscreen (e.g., a kinase panel) to identify potential off-target activities that could explain the cellular phenotype.[17]
-
Use In-Cell Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or in-cell Westerns to confirm that your compound is binding to the intended sulfatase inside the cell.[21] This can help differentiate between a lack of target engagement and off-target toxicity.
-
Section 3: Experimental Design & Key Protocols
A successful inhibitor development campaign relies on a robust and logical workflow. This section outlines the key stages and provides detailed protocols for essential assays.
Workflow for Developing Selective Quinoline Inhibitors
The following diagram illustrates a typical workflow, from initial screening to lead optimization.
Caption: Workflow for selective inhibitor development.
Table 1: Example Selectivity Profile for a Quinoline Hit
This table demonstrates how to present selectivity data for a hypothetical inhibitor, Compound QN-123.
| Enzyme Target | IC50 (nM) | Selectivity Index (SI) vs. STS |
| STS (Target) | 50 | 1 |
| ARSA (Off-target) | 6,500 | 130 |
| ARSB (Off-target) | > 20,000 | > 400 |
| SULF1 (Off-target) | 2,500 | 50 |
| SULF2 (Off-target) | 4,800 | 96 |
Protocol 1: Determining IC50 and Selectivity via Colorimetric Assay
This protocol describes a general method for determining the potency and selectivity of an inhibitor using a commercially available sulfatase activity assay kit that measures the hydrolysis of a substrate like 4-nitrocatechol sulfate.[2][3]
Materials:
-
96-well clear, flat-bottom plates
-
Purified sulfatases (target and off-target isoforms)
-
Sulfatase Assay Buffer (e.g., from Sigma-Aldrich MAK276)[3]
-
Sulfatase Substrate (e.g., 4-nitrocatechol sulfate)
-
Test Inhibitor (quinoline derivative) dissolved in DMSO
-
Stop/Developing Solution
-
Spectrophotometric multiwell plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your quinoline inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in assay buffer. A typical 10-point, 3-fold dilution series is recommended to generate a full dose-response curve.[17] Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Prepare wells for:
-
100% Activity Control: Enzyme + Substrate + Assay Buffer (with DMSO vehicle)
-
0% Activity Control (Blank): Substrate + Assay Buffer (no enzyme)
-
Test Wells: Enzyme + Substrate + Diluted Inhibitor
-
-
-
Enzyme Reaction:
-
To each well (except the blank), add the appropriate amount of purified sulfatase enzyme diluted in assay buffer.
-
Add the corresponding volume of diluted inhibitor or DMSO vehicle to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the sulfatase substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the enzyme reaction, which should be determined in a preliminary experiment.
-
Stop the reaction by adding the Stop/Developing Solution to all wells. This will also induce a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 515 nm for 4-nitrocatechol).[2][3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control:
-
% Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_Control))
-
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[22][23]
-
-
Selectivity Calculation:
-
Repeat this protocol for each off-target sulfatase.
-
Calculate the Selectivity Index (SI) for each off-target enzyme as described in Q4.
-
Protocol 2: Conceptual Framework for In Silico Docking
Molecular docking is a computational technique used to predict how a ligand (inhibitor) binds to a receptor (enzyme).[14][15]
Objective: To visualize potential binding modes of a quinoline inhibitor and identify key interactions that could be exploited to enhance selectivity.
Conceptual Steps:
-
Prepare Protein Structure: Obtain the 3D crystal structure of the target sulfatase from the Protein Data Bank (PDB) or generate a high-quality homology model if a structure is unavailable.[13] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare Ligand Structure: Generate a 3D structure of the quinoline inhibitor. Optimize its geometry and assign charges using computational chemistry software.[16]
-
Define Binding Site: Identify the active site of the sulfatase. This is typically a well-defined pocket containing key catalytic residues. Define a "docking box" that encompasses this entire site.
-
Run Docking Simulation: Use docking software (e.g., AutoDock, YASARA) to systematically search for the best binding poses of the ligand within the defined binding site.[15][16] The program will score each pose based on a scoring function that estimates the binding affinity.
-
Analyze Results:
-
Examine the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions between the inhibitor and the enzyme (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Compare the binding pocket of the target sulfatase with off-target sulfatases. This analysis can reveal opportunities to design new analogs that specifically interact with non-conserved residues in the target enzyme, thereby increasing selectivity.
-
Caption: Exploiting a non-conserved residue for selectivity.
References
-
Geometry optimization of steroid sulfatase inhibitors - the influence on the free binding energy with STS. ResearchGate. Available at: [Link]
-
From Docking and Molecular Dynamics to Experimental Discovery: Exploring the Hydrophobic Landscapes of Heparanase to Design Potent Inhibitors. PMC. Available at: [Link]
-
Sulfatase activity assay using an activity-based probe by generation of N-methyl isoindole under reducing conditions. PubMed. Available at: [Link]
-
New potent STS inhibitors based on fluorinated 4-(1-phenyl-1 H-[1][15][16]triazol-4-yl) - PubMed. PubMed. Available at: [Link]
-
Estrone 3-sulfate mimics, inhibitors of estrone sulfatase activity: homology model construction and docking studies. PubMed. Available at: [Link]
-
Colorimetric Determination of Sulfate via an Enzyme Cascade for High-Throughput Detection of Sulfatase Activity | Analytical Chemistry. ACS Publications. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Sulfatase 2 inhibition sensitizes triple-negative breast cancer cells to paclitaxel through augmentation of extracellular ATP. PMC. Available at: [Link]
-
Biochemical signatures of disease severity in Multiple Sulfatase Deficiency. PMC. Available at: [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline.... ResearchGate. Available at: [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed. Available at: [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC. Available at: [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. ResearchGate. Available at: [Link]
-
Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PMC. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval. Wistar. Available at: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Preclinical Studies: IC-50 Testing. Altogen Labs. Available at: [Link]
-
Enzyme Inhibitors. Save My Exams. Available at: [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed. Available at: [Link]
Sources
- 1. Sulfatase activity assay using an activity-based probe by generation of N-methyl isoindole under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfatase 2 inhibition sensitizes triple-negative breast cancer cells to paclitaxel through augmentation of extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical signatures of disease severity in Multiple Sulfatase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 13. Estrone 3-sulfate mimics, inhibitors of estrone sulfatase activity: homology model construction and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New potent STS inhibitors based on fluorinated 4-(1-phenyl-1 H-[1,2,3]triazol-4-yl)-phenyl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Docking and Molecular Dynamics to Experimental Discovery: Exploring the Hydrophobic Landscapes of Heparanase to Design Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. ww2.amstat.org [ww2.amstat.org]
- 23. How is IC50 calculated? | AAT Bioquest [aatbio.com]
Validation & Comparative
Navigating the Esterase Landscape: A Comparative Selectivity Profile of 5-Chloro-8-quinolinyl 1-piperidinesulfonate
A Technical Guide for Researchers in Drug Discovery and Development
In the intricate world of drug metabolism and action, the selectivity of a compound against various enzymes is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive analysis of the potential selectivity profile of 5-Chloro-8-quinolinyl 1-piperidinesulfonate, a novel investigational compound, against key human esterase families: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterases (CES).
Esterases are a ubiquitous class of enzymes that catalyze the hydrolysis of ester-containing endogenous and exogenous compounds. Their role in neurotransmission (AChE and BChE) and drug metabolism (CES) makes them significant targets in drug discovery. Selective inhibition of these enzymes is a sought-after attribute for developing targeted therapies with minimal off-target effects.
This guide will delve into the hypothetical selectivity of 5-Chloro-8-quinolinyl 1-piperidinesulfonate based on the known structure-activity relationships of its constituent chemical moieties: the quinoline core, the sulfonamide linker, and the piperidine ring. We will then present a comparative framework against well-established esterase inhibitors and provide detailed, validated experimental protocols for researchers to determine the precise selectivity profile of this and other investigational compounds.
The Significance of Esterase Selectivity
The human esterase superfamily plays a pivotal role in various physiological processes. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, making it a key target for the treatment of Alzheimer's disease.[1][2][3] Butyrylcholinesterase, while also capable of hydrolyzing acetylcholine, has a broader substrate specificity and is implicated in the later stages of Alzheimer's disease.[4][5] Carboxylesterases are crucial for the metabolism of a wide array of ester-containing drugs, and their inhibition can significantly alter drug pharmacokinetics and lead to drug-drug interactions.[6][7][8] Therefore, understanding the selectivity of a compound for these different esterases is paramount in predicting its therapeutic potential and avoiding adverse effects.
Hypothetical Selectivity Profile of 5-Chloro-8-quinolinyl 1-piperidinesulfonate
Direct experimental data on the esterase selectivity of 5-Chloro-8-quinolinyl 1-piperidinesulfonate is not yet publicly available. However, based on the extensive literature on related chemical scaffolds, we can formulate a hypothesis regarding its potential inhibitory activities.
-
Quinoline Moiety: Quinoline derivatives have been extensively studied as cholinesterase inhibitors.[1][9][10][11] The planar aromatic structure of the quinoline ring can engage in π-π stacking interactions within the active site gorge of both AChE and BChE.
-
Sulfonamide Moiety: Sulfonamides are known to be effective inhibitors of various enzymes, including cholinesterases.[3][12][13][14][15] The sulfonamide group can act as a hydrogen bond acceptor and can contribute to the overall binding affinity of the molecule.
-
Piperidine Moiety: The piperidine ring is a common feature in many AChE inhibitors, including the well-known drug Donepezil.[2] The basic nitrogen atom of the piperidine ring can form important ionic interactions with anionic residues in the active site of cholinesterases.
Considering these factors, it is plausible that 5-Chloro-8-quinolinyl 1-piperidinesulfonate exhibits inhibitory activity against both AChE and BChE . The degree of selectivity will likely depend on the specific interactions of the entire molecule within the active sites of these enzymes. The chloro-substitution on the quinoline ring may also influence selectivity. Its activity against carboxylesterases is less predictable without experimental data, but the presence of the sulfonamide group suggests a potential for interaction.
Comparative Analysis with Standard Esterase Inhibitors
To provide a context for evaluating the selectivity of our compound of interest, it is essential to compare its (hypothetical or experimentally determined) inhibitory profile with that of established esterase inhibitors.
| Inhibitor | Primary Target(s) | IC50 / Ki (AChE) | IC50 / Ki (BChE) | IC50 / Ki (CES) | Selectivity |
| Donepezil | AChE | 5.7 nM | 3100 nM | >10,000 nM | AChE selective[1][13] |
| Rivastigmine | AChE and BChE | 4.8 µM | 0.4 µM | >10,000 nM | Dual inhibitor[1][3][13] |
| Ethopropazine | BChE | >10,000 nM | 2.5 µM | Not reported | BChE selective |
| Benzil | CES | Not reported | Not reported | 15-45 nM | CES inhibitor[7] |
| 5-Chloro-8-quinolinyl 1-piperidinesulfonate | Hypothetical | To be determined | To be determined | To be determined | To be determined |
| Table 1: Comparative inhibitory activities of standard esterase inhibitors. IC50/Ki values are approximate and can vary based on experimental conditions. |
Experimental Workflows for Determining Esterase Selectivity
To empirically determine the selectivity profile of 5-Chloro-8-quinolinyl 1-piperidinesulfonate, a series of in vitro enzyme inhibition assays must be performed. The following section provides detailed, step-by-step protocols for assessing the inhibitory activity against AChE, BChE, and CES.
Workflow for Esterase Inhibition Assays
Caption: General experimental workflow for determining the esterase inhibitory profile of a test compound.
Detailed Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[12][14][16][17]
Materials:
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATChI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTChI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Test compound (5-Chloro-8-quinolinyl 1-piperidinesulfonate)
-
Positive controls (e.g., Donepezil for AChE, Ethopropazine for BChE)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of enzymes, substrates (ATChI and BTChI), and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the test compound solution at various concentrations (or buffer for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the enzyme solution (AChE or BChE) to each well.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATChI for AChE, BTChI for BChE).
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Detailed Protocol 2: Carboxylesterase (CES) Inhibition Assay
This protocol utilizes the common substrate p-nitrophenyl acetate (pNPA) to measure general carboxylesterase activity.[18][19][20][21]
Materials:
-
Human liver microsomes or recombinant human CES1 and CES2
-
p-Nitrophenyl acetate (pNPA)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compound (5-Chloro-8-quinolinyl 1-piperidinesulfonate)
-
Positive control (e.g., Benzil)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of pNPA in a minimal amount of organic solvent (e.g., acetonitrile) and then dilute in phosphate buffer.
-
Prepare the enzyme solution (liver microsomes or recombinant CES) in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
150 µL of phosphate buffer (pH 7.4)
-
10 µL of the test compound solution at various concentrations (or buffer for control)
-
20 µL of the enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm every minute for 15-20 minutes.
-
Calculate the rate of p-nitrophenol formation (change in absorbance per minute).
-
Determine the percentage of inhibition and the IC50 value as described in the cholinesterase assay protocol.
-
Interpreting the Results: The Selectivity Index
The selectivity of an inhibitor is quantified by the Selectivity Index (SI) , which is the ratio of the IC50 values for two different enzymes.
SI (BChE/AChE) = IC50 (AChE) / IC50 (BChE)
-
An SI > 1 indicates selectivity for BChE.
-
An SI < 1 indicates selectivity for AChE.
-
An SI ≈ 1 indicates a dual inhibitor.
A similar index can be calculated to compare the selectivity between cholinesterases and carboxylesterases.
Conclusion and Future Directions
While the precise selectivity profile of 5-Chloro-8-quinolinyl 1-piperidinesulfonate awaits empirical validation, the structural analysis presented in this guide provides a rational basis for hypothesizing its activity against key human esterases. The detailed experimental protocols offer a clear roadmap for researchers to determine its inhibitory potency and selectivity.
The discovery of novel, selective esterase inhibitors is a critical endeavor in the development of safer and more effective therapeutics. By systematically evaluating the selectivity profile of compounds like 5-Chloro-8-quinolinyl 1-piperidinesulfonate, the scientific community can advance our understanding of enzyme-ligand interactions and pave the way for the next generation of targeted drugs.
References
-
Wikipedia. (2024). Cholinesterase inhibitor. [Link]
-
Kuca, K., et al. (2018). Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Revista Virtual de Química, 10(4), 1034-1041. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. [Link]
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. [Link]
-
Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International Journal of Molecular Sciences, 12(12), 8953–8970. [Link]
-
Anand, P., & Singh, B. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Biomedical Reports, 11(1), 1-10. [Link]
-
Colović, M. B., et al. (2021). The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 28(21), 4167-4190. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
-
PubMed. (2021). Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. [Link]
-
MDPI. (2022). A Multicomponent Butyrylcholinesterase Preparation for Enzyme Inhibition-Based Assay of Organophosphorus Pesticides. [Link]
-
Taylor & Francis Online. (2025). An updated patent review of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease (2021–present). [Link]
-
MDPI. (2025). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. [Link]
-
MDPI. (2026). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]
-
ResearchGate. (n.d.). Selected examples of commercially available cholinesterase inhibitors. [Link]
-
Oulu Campus Library. (n.d.). Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism. [Link]
-
National Center for Biotechnology Information. (n.d.). Sequential Contrastive and Deep Learning Models to Identify Selective Butyrylcholinesterase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
-
National Center for Biotechnology Information. (2011). Carboxylesterase inhibitors. [Link]
-
ACS Publications. (2021). Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues. [Link]
-
Royal Society of Chemistry. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. [Link]
-
Bentham Science. (2018). Carboxylesterase Inhibitors: An Update. [Link]
-
BioResources. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. [Link]
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- 8. Carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 5-Chloro-8-quinolinyl 1-piperidinesulfonate
Topic: Audience: Researchers, Scientists, and Drug Discovery Professionals.
Introduction: The Precautionary Mandate
5-Chloro-8-quinolinyl 1-piperidinesulfonate is a specialized research compound, often utilized as a specific enzyme inhibitor or intermediate in medicinal chemistry. Unlike common reagents, specific toxicological data (LD50, long-term mutagenicity) for this exact ester derivative may be sparse in public registries.
The Safety Paradox: While the piperidine moiety is a common leaving group, the 8-hydroxyquinoline scaffold is a known chelator and irritant, and sulfonate esters are frequently reactive electrophiles. Therefore, you must handle this compound not just based on what is known, but based on the Structure-Activity Relationship (SAR) risks:
-
Quinoline Core: Potential genotoxicity and severe eye/respiratory irritation.[1]
-
Sulfonate Ester: Potential alkylating activity (biological reactivity).
-
Solvent Vector: Likely solubilized in DMSO , which acts as a "Trojan Horse," carrying the compound directly through the skin barrier.
Core Directive: Treat this substance as a Potent Compound (Band 3) until specific toxicology proves otherwise. All handling of the neat solid must occur inside a certified chemical fume hood.
Hazard Identification & Risk Assessment
Derived from the parent scaffold (5-chloro-8-hydroxyquinoline) and functional group analysis.[2]
| Hazard Class | GHS Classification (Inferred) | Operational Risk |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed; dust ingestion risk. |
| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation.[3][4] |
| STOT - SE | Category 3 | May cause respiratory tract irritation (dust inhalation). |
| Sensitization | Skin Sens. 1 (Potential) | Possible allergic reaction upon repeated contact. |
| Environmental | Aquatic Acute 1 | Very toxic to aquatic life (do not wash down drains). |
PPE Selection Matrix
This matrix distinguishes between handling the Neat Solid (highest inhalation risk) and the Solution (highest permeation risk).
Table 1: PPE Specifications
| Body Area | PPE Requirement | Technical Specification / Rationale |
| Respiratory | Engineering Control Primary | Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).If hood is unavailable (NOT recommended): N95 or P100 respirator. |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil / 0.10 mm).Outer: Nitrile (Extended Cuff, >5 mil).Rationale: Sulfonates in DMSO penetrate standard latex/vinyl instantly. |
| Eye Protection | Safety Goggles | Tightly fitting ANSI Z87.1 chemical goggles. Note: Standard safety glasses are insufficient for fine powders that can drift around lenses. |
| Body Protection | Lab Coat + Apron | Standard cotton/poly lab coat. Add Tyvek® sleeves or apron if weighing >100 mg to prevent dust accumulation on fabric. |
| Footwear | Closed-toe / Chem-Resistant | Leather or synthetic non-mesh uppers. |
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a "Check-Do-Verify" logic to prevent exposure.
Phase A: Preparation (The Barrier Setup)
-
Airflow Check: Verify fume hood flow monitor is green. If no monitor, use a "Kimwipe test" (tissue should be pulled gently inward).
-
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Causality: Quinoline derivatives are often fluffy, electrostatic solids. Static charge causes particles to "jump" onto gloves and cuffs during spatula transfer.
-
-
Waste Prep: Place a small solid waste bag inside the hood. Do not move hands in/out of the hood to discard tips/wipes.
Phase B: Weighing & Solubilization (The Critical Step)
-
Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over coat cuffs).
-
Weighing:
-
Open the vial only inside the hood.
-
Transfer solid to a pre-tared vial.
-
Immediate Action: If any powder spills on the balance, wipe immediately with a DMSO-dampened Kimwipe, then a methanol wipe. Dispose of wipes as hazardous solid waste.
-
-
Solubilization (DMSO):
-
Add DMSO directly to the weighed vial.
-
Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.
-
Safety Note: Once dissolved in DMSO, the risk shifts from inhalation to transdermal absorption. Do not touch the vial exterior with contaminated gloves.
-
Phase C: Doffing (The Exit Strategy)
-
Outer Gloves: Remove inside the hood. Turn inside out. Discard in solid waste.
-
Inspection: Check inner gloves for yellow/beige stains. If clean, proceed.[5][6]
-
Hand Wash: Wash hands with soap and cool water immediately after leaving the lab.
Visualizing the Safety Logic
The following diagram illustrates the decision workflow for handling this compound, emphasizing the "State of Matter" transition.
Figure 1: Decision Logic for PPE and Engineering Controls based on the physical state of the compound.
Waste Disposal & Emergency Response
Disposal Protocol:
-
Solid Waste: Contaminated vials, weighing boats, and gloves must go into Hazardous Solid Waste .
-
Liquid Waste: Segregate into Halogenated Organic Solvents (due to the Chlorine atom). Do not mix with non-halogenated waste if your facility separates them, as this increases incineration costs.
-
Aquatic Hazard: Under no circumstances should this be poured down the sink. 5-chloro-8-quinolinol derivatives are highly toxic to aquatic environments (LC50 < 1 mg/L for some species).
Spill Response:
-
Solid Spill: Do not sweep (creates dust).[5] Cover with wet paper towels (water or methanol), then scoop into a bag.
-
Solution Spill (DMSO): Absorb with vermiculite or sand.[1] Do not use paper towels alone , as DMSO can soak through to your gloves during cleanup. Wear double gloves.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8496, 5-Chloro-8-quinolinol (Parent Scaffold). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
